Ravuconazole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870154 | |
| Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ravuconazole-d4 chemical structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and a plausible synthetic route for Ravuconazole-d4. Additionally, it details the mechanism of action of its parent compound, Ravuconazole, a potent triazole antifungal agent.
Chemical Structure and Molecular Formula
This compound is the deuterated analogue of Ravuconazole, with four deuterium atoms incorporated into the benzonitrile ring. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the drug from its metabolites.
-
IUPAC Name: 2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
-
Molecular Formula: C₂₂H₁₃D₄F₂N₅OS
-
Canonical SMILES: [2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)--INVALID-LINK--C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ravuconazole (non-deuterated) and this compound. Most experimental data is available for the non-deuterated form, which is expected to have very similar properties to its deuterated counterpart, with the primary difference being the molecular weight.
| Property | Value (Ravuconazole) | Value (this compound) | Reference(s) |
| Molecular Weight | 437.47 g/mol | 441.49 g/mol | [1][2] |
| Monoisotopic Mass | 437.11218768 Da | 441.13729466 Da | [2] |
| Melting Point | 64-66 °C | Not available | [1] |
| Boiling Point | 674.9±65.0 °C (Predicted) | Not available | [1] |
| Density | 1.38±0.1 g/cm³ (Predicted) | Not available | [1] |
| XLogP3 | 3.5 | Not available | [2] |
| Hydrogen Bond Donors | 1 | 1 | [2] |
| Hydrogen Bond Acceptors | 8 | 8 | [2] |
| Rotatable Bond Count | 6 | 6 | [2] |
| Topological Polar Surface Area | 116 Ų | 116 Ų | [2] |
| Solubility | DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:4): 0.25 mg/mlDMSO: 20 mg/mlEthanol: 5 mg/ml | Not available | [3] |
| Optical Rotation | [α]²⁴D -29.1° (c = 1.03 in methanol) | Not available | [1] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisaged based on the established synthetic routes for Ravuconazole, where the key final step involves the formation of the thiazole ring.[4] The deuterated benzonitrile moiety would be introduced using a deuterated precursor. A plausible multi-step synthesis is outlined below.
Step 1: Synthesis of 4-(Bromoacetyl)benzonitrile-d4
-
Preparation of Benzonitrile-d5: Commercially available benzene-d6 can be converted to bromobenzene-d5 via electrophilic bromination. The bromobenzene-d5 can then be subjected to a cyanation reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction), to yield benzonitrile-d5.
-
Friedel-Crafts Acylation: Benzonitrile-d5 is then acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromoacetyl group at the para position, yielding 4-(bromoacetyl)benzonitrile-d4. The acidic workup will replace the deuterium at the ortho and meta positions with protons.
Step 2: Synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide
This chiral intermediate is a key precursor for Ravuconazole synthesis. Its synthesis has been reported in the literature and typically starts from a chiral precursor like (R)-lactic acid or (S)-3-hydroxy-2-methylpropionate and involves multiple steps to build the carbon skeleton and introduce the necessary functional groups.
Step 3: Thiazole Ring Formation and Synthesis of this compound
-
Reaction: (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(bromoacetyl)benzonitrile-d4.
-
Solvent and Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol.[5]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography to yield this compound.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Diagram 2: Mechanism of Action - Ergosterol Biosynthesis Inhibition
References
- 1. Ravuconazole | 182760-06-1 [chemicalbook.com]
- 2. Ravuconazole [INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Deuterated Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ravuconazole. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences. This document compiles available data, outlines relevant experimental methodologies, and visualizes the biochemical pathway central to its mechanism of action.
Introduction
Ravuconazole is a potent, broad-spectrum triazole antifungal agent.[1] Like other azole antifungals, its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter pharmacokinetic properties, such as metabolism, without changing the fundamental pharmacodynamic activity.[5] This guide focuses on the physical and chemical characteristics of deuterated ravuconazole, providing a foundational understanding for its application in research and development.
Chemical and Physical Data
The process of deuteration can subtly influence the physical and chemical properties of a molecule. While specific experimental data for deuterated ravuconazole is limited, the following tables summarize key properties for both ravuconazole and its deuterated analog, ravuconazole-d4, based on available information.
Table 1: Chemical Identification
| Identifier | Ravuconazole | Deuterated Ravuconazole (this compound) |
| IUPAC Name | 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[4] | 2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[6] |
| CAS Number | 182760-06-1[1] | 1329499-27-5[6] |
| Molecular Formula | C22H17F2N5OS[7] | C22H13D4F2N5OS |
| Synonyms | BMS-207147, ER-30346[1] | DA-67122[6] |
Table 2: Physicochemical Properties
| Property | Ravuconazole | Deuterated Ravuconazole (this compound) |
| Molecular Weight | 437.47 g/mol [7] | 441.5 g/mol [6] |
| Monoisotopic Mass | 437.11218768 Da[4] | 441.13729466 Da[6] |
| Melting Point | 64-66 °C[7] or 148-151 °C (polymorph dependent)[8] | Not available |
| Boiling Point (Predicted) | 674.9±65.0 °C[7] | Not available |
| Density (Predicted) | 1.38±0.1 g/cm³[7] | Not available |
| pKa (Predicted) | 11.62±0.29[7] | Not available |
| Solubility | Poorly water-soluble (BCS Class II)[9]. Soluble in DMSO, DMF, and ethanol.[10] | Expected to have similar solubility to ravuconazole. |
| Appearance | Off-white to yellow crystalline solid[7] | Not available |
Experimental Protocols
The characterization of active pharmaceutical ingredients (APIs), including their deuterated forms, requires a suite of analytical techniques to determine their physical and chemical properties.[11] The following are generalized experimental protocols applicable to deuterated ravuconazole.
Mass Spectrometry for Isotopic Purity and Molecular Weight Determination
Objective: To confirm the molecular weight and assess the isotopic purity of deuterated ravuconazole.
Methodology: High-resolution mass spectrometry (HRMS) is employed.
-
Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used.[12]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured with high accuracy.
-
Data Interpretation: The obtained mass spectrum is analyzed to confirm the presence of the deuterated molecular ion peak and to determine the degree of deuterium incorporation by comparing the intensities of the isotopic peaks.[12] Deuterated compounds are often used as internal standards in quantitative LC-MS assays.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and the specific sites of deuteration.
Methodology: ¹H NMR, ¹³C NMR, and potentially ²H NMR spectroscopy are utilized.
-
Sample Preparation: The deuterated ravuconazole sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Analysis:
-
¹H NMR: The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of non-deuterated ravuconazole confirms the locations of deuterium substitution.[14]
-
¹³C NMR: The carbon signals will be present, but those corresponding to deuterated positions may show splitting due to C-D coupling.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.
-
-
Data Interpretation: The spectra are analyzed to provide a complete structural assignment and confirm the positions of the deuterium labels.[14]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting point and other thermal transitions.
Methodology: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the crystalline solid is placed in an aluminum pan.
-
Instrumentation: A calibrated DSC instrument is used.
-
Analysis: The sample is heated at a constant rate, and the heat flow is recorded.
-
Data Interpretation: The resulting thermogram is analyzed to identify endothermic events, such as melting, and exothermic events, such as decomposition. The peak of the melting endotherm is taken as the melting point.[15]
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of deuterated ravuconazole in various media.
Methodology: The shake-flask method is a standard technique for solubility measurement.[16]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at different pH values) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[16]
-
Sample Processing: The saturated solution is filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Mechanism of Action and Signaling Pathway
Ravuconazole, and by extension its deuterated form, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which is vital for the integrity and function of the fungal cell membrane.[3]
Caption: Mechanism of action of deuterated ravuconazole.
Conclusion
This technical guide provides a foundational overview of the physical and chemical properties of deuterated ravuconazole. The compiled data and outlined experimental protocols are intended to support further research and development of this potent antifungal agent. The provided visualization of its mechanism of action illustrates the well-established inhibitory effect on the fungal ergosterol biosynthesis pathway. As more experimental data on deuterated ravuconazole becomes available, this guide will serve as a valuable reference for the scientific community.
References
- 1. Ravuconazole - Wikipedia [en.wikipedia.org]
- 2. Ravuconazole - Doctor Fungus [drfungus.org]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ravuconazole | 182760-06-1 [chemicalbook.com]
- 8. Ravuconazole CAS#: 170864-29-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
- 13. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuteration - ThalesNano [thalesnano.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Ravuconazole-d4 CAS number and commercial suppliers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Ravuconazole-d4, including its chemical properties, commercial availability, mechanism of action, and relevant experimental protocols.
This compound is the deuterated form of Ravuconazole, a potent, orally available triazole antifungal agent.[1] Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for their ability to be distinguished from their non-deuterated counterparts. Ravuconazole itself is known for its broad-spectrum activity against a variety of fungal pathogens.[2][3]
Physicochemical Properties and Identification
The isotopic labeling of this compound provides a distinct mass signature useful in quantitative analysis. While multiple CAS numbers are referenced in literature, the most consistent designation for the deuterated form appears to be 1329499-27-5.
| Property | Value | Source |
| CAS Number | 1329499-27-5 | [4][5][6] |
| Alternate CAS Number | 182760-06-1 (for unlabeled Ravuconazole) | [3][6][7][8][9] |
| Molecular Formula | C22H13D4F2N5OS | [4][5][7] |
| Molecular Weight | 441.49 g/mol | [4][5][7] |
| Synonyms | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4 | [4][5] |
Commercial Suppliers
This compound is available from several commercial suppliers, primarily for research purposes.
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | scbt.com | Lists the unlabeled CAS number.[7] |
| Pharmaffiliates | pharmaffiliates.com | Provides the deuterated CAS number.[4] |
| CymitQuimica | cymitquimica.com | Lists the deuterated CAS number and notes it may be a controlled product in some countries.[5] |
| MedChemExpress (MCE) | chemondis.com | Specifies that this compound is the deuterium-labeled Ravuconazole.[1] |
| TLC Pharmaceutical Standards | tlcstandards.com | Provides the deuterated CAS number and lists related compounds.[8] |
Mechanism of Action
Similar to other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][10] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising the integrity and function of the cell membrane, which ultimately results in fungal cell death.[2][11]
Figure 1: Mechanism of action of Ravuconazole.
Experimental Protocols
Detailed methodologies are crucial for the accurate application and study of this compound. Below are summaries of relevant experimental protocols found in the literature.
Stability-Indicating HPLC-DAD Assay
A stability-indicating high-performance liquid chromatography-diode array detection (HPLC-DAD) method has been developed to assay Ravuconazole in the presence of its degradation products.[12][13]
Forced degradation studies were conducted under oxidative, acidic, alkaline, and neutral hydrolytic conditions.[12] Ravuconazole was found to be most susceptible to degradation under alkaline hydrolysis.[12] The chemical structures of the degradation products were proposed based on liquid chromatography-mass spectrometry (LC-MS) analysis.[12]
Figure 2: Workflow for the stability-indicating HPLC-DAD assay of Ravuconazole.
In Vitro Antileishmanial Activity Assay
The in vitro activity of Ravuconazole against Leishmania amazonensis has been evaluated.[14]
-
Cell Culture: Promastigote cultures were initiated at a cell density of 1.0 × 10^6 cells/mL.[14]
-
Treatment: After 24 hours of growth, Ravuconazole was added at various concentrations.[14]
-
Cell Density Measurement: Cell densities were determined daily for 96 hours using a Neubauer chamber.[14]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a non-linear curve analysis.[14] The IC50 after 48 hours of treatment was determined to be 0.87 µM.[14]
-
Cytotoxicity Assay: Cell viability and cytotoxicity were evaluated using an MTS/PMS assay after 48 hours of treatment, yielding a half-maximal cytotoxic concentration (CC50) of 3.09 µM.[14]
Logical Relationships of Ravuconazole Compounds
Fosravuconazole is a prodrug of Ravuconazole, meaning it is metabolized in the body to form the active agent, Ravuconazole.[2] This prodrug formulation is often designed to improve bioavailability and solubility.[2] this compound is the isotopically labeled version of Ravuconazole, used as an internal standard in bioanalytical studies.
Figure 3: Relationship between Fosravuconazole, Ravuconazole, and this compound.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. Ravuconazole - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. Ravuconazole - Doctor Fungus [drfungus.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Synthesis of Isotopically Labeled Ravuconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of proposed methodologies for the synthesis of isotopically labeled ravuconazole. While specific literature detailing the synthesis of isotopically labeled ravuconazole is not publicly available, this document outlines potential synthetic routes based on established methods for ravuconazole synthesis and general isotopic labeling techniques using carbon-14, tritium, and deuterium.[1][2][3][4][5][6][7][8][9][10][11] This guide is intended to serve as a foundational resource for researchers undertaking the synthesis of labeled ravuconazole for use in pharmacokinetic, metabolic, and other drug development studies.
Introduction to Ravuconazole and Isotopic Labeling
Ravuconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12] Its potent antifungal activity has made it a subject of interest for the treatment of various fungal infections.
Isotopic labeling is a critical technique in drug development, enabling the tracking of a drug molecule through biological systems.[2][8] By replacing one or more atoms of a drug molecule with their isotopes (e.g., ¹⁴C, ³H, or ²H), researchers can quantitatively assess its absorption, distribution, metabolism, and excretion (ADME) properties.[9] Such studies are essential for understanding a drug's pharmacokinetic profile and identifying its metabolites.
This guide will explore potential synthetic pathways for introducing carbon-14, tritium, and deuterium labels into the ravuconazole structure.
General Synthesis of Ravuconazole
The synthesis of ravuconazole has been described through various routes. A key intermediate in many of these syntheses is (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile. The final step typically involves the formation of the thiazole ring.[13]
A general, non-labeled synthesis pathway is outlined below. This pathway will serve as the basis for discussing the introduction of isotopic labels.
Caption: General synthetic pathway for Ravuconazole.
Synthesis of Isotopically Labeled Ravuconazole
The following sections propose methods for introducing isotopic labels at various positions within the ravuconazole molecule. The choice of labeling position depends on the metabolic stability of the label and the specific objectives of the study.
Carbon-14 Labeling
Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative ADME studies.[5] A common strategy for ¹⁴C-labeling is to introduce the label late in the synthesis to maximize the incorporation of the expensive labeled reagent.
A plausible approach for ¹⁴C-labeling of ravuconazole would be to use [¹⁴C]-labeled 4-(2-bromoacetyl)benzonitrile in the final thiazole ring formation step.
Proposed Experimental Protocol for [¹⁴C]-Ravuconazole Synthesis:
-
Synthesis of [cyano-¹⁴C]-4-acetylbenzonitrile: This can be achieved via a Rosenmund-von Braun reaction using a suitable aryl halide and Cu¹⁴CN.
-
Bromination: The resulting [cyano-¹⁴C]-4-acetylbenzonitrile is then brominated, for example, using bromine in a suitable solvent, to yield [cyano-¹⁴C]-4-(2-bromoacetyl)benzonitrile.
-
Condensation: The labeled bromoacetylbenzonitrile is then condensed with the thioamide intermediate, (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, to form the thiazole ring and yield [¹⁴C]-ravuconazole.
-
Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).
-
Analysis: The radiochemical purity and specific activity are determined by radio-HPLC and liquid scintillation counting.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ravuconazole, BMS-207147, ER-30346-药物合成数据库 [drugfuture.com]
The Core Mechanism of Ravuconazole: A Technical Guide for Researchers
An In-depth Examination of the Antifungal Action of a Broad-Spectrum Triazole
This technical guide provides a comprehensive overview of the mechanism of action of ravuconazole, a potent, broad-spectrum triazole antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate its antifungal properties.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ravuconazole, like other azole antifungals, exerts its primary effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.
The key target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.
By binding to the heme iron atom in the active site of CYP51, ravuconazole acts as a potent and specific inhibitor. This inhibition leads to a cascade of detrimental effects within the fungal cell:
-
Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the production of ergosterol.
-
Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are incorporated into the fungal cell membrane in place of ergosterol, leading to alterations in membrane structure and function.
-
Disruption of Cell Membrane Integrity: The altered sterol composition increases membrane permeability, disrupts the function of membrane-associated enzymes, and ultimately compromises the structural integrity of the cell membrane. This can lead to the leakage of essential cellular components and inhibit fungal growth and replication.
Quantitative Data: In Vitro Antifungal Activity
The in vitro efficacy of ravuconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Ravuconazole has demonstrated potent activity against a broad spectrum of fungal pathogens.
| Fungal Species | Number of Isolates | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 6970 | ≤0.007 - >8 | 0.015 | 0.03 | [1] |
| Candida glabrata | 6970 | ≤0.007 - >8 | 0.25 | 1 | [1] |
| Candida parapsilosis | 6970 | ≤0.007 - >8 | 0.03 | 0.12 | [1] |
| Candida tropicalis | 6970 | ≤0.007 - >8 | 0.03 | 0.12 | [1] |
| Candida krusei | 6970 | ≤0.007 - >8 | 0.12 | 0.25 | [1] |
| Cryptococcus neoformans | 541 | 0.03 - 4.0 | 0.12 | 0.25 | [2] |
| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 | [3] |
| Aspergillus flavus | 13 | 0.25 - 1 | 0.5 | 1 | [3] |
| Aspergillus niger | 22 | 0.5 - 4 | 1 | 2 | [3] |
| Aspergillus terreus | 8 | 0.25 - 1 | 0.5 | 1 | [3] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (NCCLS/CLSI M27-A)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
Objective: To determine the minimum concentration of ravuconazole that inhibits the visible growth of a fungal isolate.
Methodology:
-
Preparation of Antifungal Agent: A stock solution of ravuconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted ravuconazole is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of ravuconazole at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.
Quantification of Ergosterol Content
This protocol allows for the measurement of the direct downstream effect of CYP51 inhibition.
Objective: To quantify the total ergosterol content in fungal cells treated with ravuconazole.
Methodology:
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium to a desired density. The culture is then treated with varying concentrations of ravuconazole (and a drug-free control) and incubated for a defined period.
-
Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the dry weight is determined. The cell pellet is then saponified by heating in an alcoholic solution of potassium hydroxide. This step breaks open the cells and hydrolyzes lipids.
-
Ergosterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the alkaline solution using an organic solvent such as n-heptane or hexane.
-
Spectrophotometric or Chromatographic Analysis: The extracted ergosterol is quantified. This can be achieved by:
-
UV-Vis Spectrophotometry: Measuring the absorbance of the extract at specific wavelengths characteristic of ergosterol (around 282 nm).
-
High-Performance Liquid Chromatography (HPLC): Separating the components of the extract and quantifying the ergosterol peak by comparing it to a standard curve.
-
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of ravuconazole on its target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ravuconazole for fungal CYP51.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant fungal CYP51 is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified CYP51 enzyme, a cytochrome P450 reductase (required for electron transfer), a source of NADPH, and the substrate lanosterol.
-
Inhibition Measurement: Ravuconazole is added to the reaction mixture at various concentrations. The activity of the enzyme is measured by monitoring the depletion of the substrate or the formation of the product. This can be done using various detection methods, including:
-
Chromatographic methods (HPLC or GC-MS): To separate and quantify lanosterol and its demethylated product.
-
Spectrophotometric methods: To measure changes in the absorbance spectrum of the heme iron in CYP51 upon binding of the inhibitor.
-
Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon being metabolized by CYP51.
-
-
IC₅₀ Calculation: The enzyme activity at each ravuconazole concentration is plotted, and the IC₅₀ value is calculated as the concentration of ravuconazole that causes a 50% reduction in enzyme activity.
Conclusion
Ravuconazole's potent antifungal activity is rooted in its specific and efficient inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to the disruption of the fungal cell membrane and subsequent inhibition of fungal growth. The quantitative data from in vitro susceptibility testing underscore its broad-spectrum efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ravuconazole and other novel antifungal agents.
References
The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and applications of deuterium-labeled internal standards, establishing why they are considered the gold standard for robust and reliable quantification.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterium-labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled (SIL) analog of the analyte, in this case, a deuterium-labeled version, is added to the sample at the earliest stage of preparation. This SIL internal standard is chemically identical to the analyte of interest but possesses a greater mass due to the incorporation of deuterium atoms.
Key Advantages of Deuterium-Labeled Internal Standards
The use of deuterium-labeled internal standards offers several critical advantages over other quantification strategies, such as external calibration or the use of structural analog internal standards.
-
Correction for Matrix Effects: Biological matrices are inherently complex and can contain endogenous components that co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer's ion source. This "matrix effect" is a major source of analytical variability and inaccuracy. Since a deuterium-labeled internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[2][4]
Data Presentation: Quantitative Impact on Assay Performance
The true measure of an analytical technique's robustness lies in its quantitative performance. The following tables summarize data from various studies, clearly demonstrating the significant improvements in accuracy, precision, recovery, and matrix effect compensation afforded by the use of deuterium-labeled internal standards.
Table 1: Comparison of Accuracy and Precision with and without a Deuterated Internal Standard
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [5] |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [5] |
| Sirolimus | Structural Analog (DMR) | Whole Blood | Not Specified | Higher Interpatient Imprecision | [4] |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not Specified | Lower Interpatient Imprecision | [4] |
Table 2: Recovery and Matrix Effect Data
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Lapatinib | Zileuton (Analog) | Cancer Patient Plasma | Variable (inter-individual) | Not Fully Compensated | [6] |
| Lapatinib | Lapatinib-d3 | Cancer Patient Plasma | Consistent | Compensated | [6] |
| Pesticides (25 total) | Stable Isotope-Labeled IS | Vegetables | Improved | Compensated | [7] |
Table 3: Intra- and Inter-Assay Precision and Accuracy for Immunosuppressants using Deuterated Internal Standards
| Analyte | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) | Reference |
| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |
| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |
| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |
| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |
| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
Experimental Protocols
This section provides detailed methodologies for the quantification of different classes of analytes using deuterium-labeled internal standards. These protocols can be adapted and optimized for specific applications and instrumentation.
Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.
1. Materials and Reagents:
-
Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen (analytical standards)
-
Tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, endoxifen-d5 (deuterated internal standards)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Human Plasma (drug-free)
2. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of analytes and metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and its corresponding deuterated internal standard.
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its deuterated internal standard against the analyte concentration.
-
Determine the concentration of the analytes in unknown samples by interpolation from the calibration curve.
Protocol 2: Simultaneous Quantification of Neurotransmitters in Mouse Brain Tissue
This protocol outlines a method for the analysis of multiple neurotransmitters in brain tissue homogenates.
1. Materials and Reagents:
-
Dopamine, Serotonin, GABA, Glutamate, Norepinephrine, Epinephrine (analytical standards)
-
Dopamine-d4, Serotonin-d4, GABA-d6 (deuterated internal standards)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Homogenization Buffer
2. Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
To an aliquot of the homogenate, add a solution containing the deuterated internal standards.
-
Precipitate proteins by adding three volumes of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: HILIC or C18 column suitable for polar analytes
-
Mobile Phase A: Aqueous buffer with formic acid or ammonium formate
-
Mobile Phase B: Acetonitrile with formic acid or ammonium formate
-
Gradient: A gradient optimized for the separation of the target neurotransmitters.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 2-5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Detection: MRM of specific transitions for each neurotransmitter and its deuterated internal standard.
4. Data Analysis:
-
Quantification is performed using the same ratiometric method described in Protocol 1.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium-labeled standards in mass spectrometry.
Caption: A typical experimental workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: Logical diagram illustrating how a co-eluting deuterium-labeled internal standard compensates for matrix effects.
Caption: Logical relationship for quantification using an internal standard and a calibration curve.
Conclusion
The use of deuterium-labeled internal standards in mass spectrometry is a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides an unparalleled level of accuracy and precision. By effectively compensating for matrix effects, sample preparation variability, and instrumental fluctuations, these standards ensure the generation of high-quality, reliable, and defensible data. For researchers, scientists, and drug development professionals, the adoption of deuterium-labeled internal standards is not merely a methodological choice but a critical step towards achieving the highest standards of analytical excellence.
References
- 1. wiki-power.com [wiki-power.com]
- 2. Create relationship diagrams with Graphviz - Linux.com [linux.com]
- 3. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 4. GitHub - modelcontextprotocol/servers: Model Context Protocol Servers [github.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 7. sketchviz.com [sketchviz.com]
Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravuconazole is an investigational triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of clinically important fungal pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo antifungal activity of ravuconazole, including detailed summaries of its efficacy against yeasts, molds, and dermatophytes. The document outlines the standardized experimental protocols used to determine its antifungal potency and presents a comprehensive collection of minimum inhibitory concentration (MIC) data. Furthermore, it visually details the mechanism of action of ravuconazole through a signaling pathway diagram and illustrates a typical experimental workflow for susceptibility testing. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antifungal therapies.
Introduction
Ravuconazole (formerly BMS-207147 and ER-30346) is a potent, orally bioavailable triazole antifungal agent.[1] Structurally related to fluconazole and voriconazole, it exhibits a broad spectrum of antifungal activity.[1] The primary mechanism of action for ravuconazole, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[2] Fosravuconazole, a prodrug of ravuconazole, has been developed to improve its pharmacokinetic profile and has undergone Phase III clinical trials for the treatment of onychomycosis.[2][3] This document provides a detailed analysis of the antifungal spectrum of ravuconazole, supported by quantitative data and detailed experimental methodologies.
In Vitro Antifungal Spectrum of Activity
Ravuconazole has demonstrated potent in vitro activity against a wide array of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Activity Against Candida Species
Ravuconazole exhibits excellent in vitro activity against a large and geographically diverse collection of Candida species, including isolates that are resistant to other azoles like fluconazole.[4][5][6] It is particularly potent against Candida albicans and has shown good activity against fluconazole-resistant strains.[5][6] While still effective, its activity is slightly less potent against Candida glabrata and Candida tropicalis.[4][6] Ravuconazole has also demonstrated good activity against the emerging multidrug-resistant pathogen Candida auris.[7][8]
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Candida albicans | 6970 (total Candida spp.) | Not Specified | Not Specified | 0.03 | [5][6] |
| Candida glabrata | 6970 (total Candida spp.) | Not Specified | Not Specified | 1-2 | [5][6] |
| Candida krusei | 6970 (total Candida spp.) | Not Specified | Not Specified | 0.25 | [5] |
| Candida tropicalis | 26 (fluconazole-resistant/S-DD) | Not Specified | Not Specified | ≥1 (for 46% of isolates) | [9] |
| Candida parapsilosis | Not Specified | Not Specified | ≤0.03 | Not Specified | [10] |
| Candida auris | 15 | Not Specified | Not Specified | Not Specified | [7][8] |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. S-DD: Susceptible-Dose Dependent
Activity Against Aspergillus Species
Ravuconazole has demonstrated potent in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[11][12][13] Its activity is comparable to or greater than other triazoles like itraconazole and voriconazole against many Aspergillus isolates.[12][13]
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Aspergillus spp. (total) | 575 | Not Specified | Not Specified | Not Specified | [11] |
| Aspergillus fumigatus | 114 | Not Specified | ≤0.5 | Not Specified | [13] |
| Aspergillus flavus | 13 | Not Specified | Not Specified | Not Specified | [12] |
| Aspergillus niger | 22 | Not Specified | Not Specified | Not Specified | [12] |
| Aspergillus terreus | 8 | Not Specified | Not Specified | Not Specified | [12] |
Activity Against Dermatophytes
Ravuconazole is highly active against a broad range of dermatophytes, which are a common cause of skin, hair, and nail infections.[10][14][15] Its potent activity against these fungi supports the clinical development of its prodrug, fosravuconazole, for the treatment of onychomycosis.[16]
Table 3: In Vitro Activity of Ravuconazole against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Trichophyton rubrum | 51 | Not Specified | 0.035 (Geometric Mean) | Not Specified | [10] |
| Trichophyton mentagrophytes | 20 | Not Specified | 0.035 (Geometric Mean) | Not Specified | [10] |
| Microsporum canis | 1 | ≤0.03 | Not Specified | Not Specified | [10] |
| Dermatophytes (total) | 129 | 0.015-8.0 | Not Specified | 0.5 | [14][15] |
Activity Against Other Fungi
Ravuconazole has also shown in vitro activity against a variety of other clinically relevant fungi, including endemic mycoses and dematiaceous fungi.[11][17][18][19][20] It has demonstrated good activity against Cryptococcus neoformans and Histoplasma capsulatum.[4][20] However, its activity against certain species like Fusarium spp., Scedosporium prolificans, and some Mucorales is limited.[11][12]
Table 4: In Vitro Activity of Ravuconazole against Other Fungi
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Cryptococcus neoformans | 541 | Not Specified | Not Specified | Not Specified | [4] |
| Histoplasma capsulatum | 1 | 0.024 | Not Specified | Not Specified | [20] |
| Rhizopus oryzae | Not Specified | Not Specified | 1.0 | Not Specified | [11] |
| Scedosporium prolificans | Not Specified | Invariably inactive | Not Specified | Not Specified | [11] |
| Fusarium spp. | 54 | Active against 9.3% of isolates | >8 | Not Specified | [11][12] |
| Dematiaceous Fungi (various) | 84 | Not Specified | Not Specified | Not Specified | [18][19] |
In Vivo Efficacy
In vivo studies in various animal models of fungal infections have corroborated the potent in vitro activity of ravuconazole. It has shown efficacy in treating mucosal candidiasis, invasive aspergillosis, and systemic histoplasmosis.[17][20][21][22] In a murine model of disseminated Candida albicans infection, the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) was identified as the key pharmacokinetic/pharmacodynamic parameter predicting efficacy.[23][24]
Experimental Protocols
The in vitro antifungal susceptibility testing of ravuconazole has predominantly been performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[14][25][26]
Broth Microdilution Method for Yeasts (CLSI M27)
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[27]
-
Antifungal Agent Preparation: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 48 to 72 hours.[27]
-
MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (approximately 80% reduction in growth) compared to the drug-free growth control well.[27]
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
-
Inoculum Preparation: Conidia are harvested from fresh, mature cultures and a suspension is prepared in sterile saline containing 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the yeast protocol, ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.[11]
Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth and subcultured onto a drug-free agar plate.
-
Incubation: The agar plates are incubated at 35°C until growth is seen in the growth control subculture.
-
MFC Determination: The MFC is defined as the lowest drug concentration that results in a 99% to 99.5% reduction in CFU/mL compared to the original inoculum, or yields ≤3 colonies.[28]
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the mechanism of action of ravuconazole and a generalized workflow for determining its minimum inhibitory concentration.
Conclusion
Ravuconazole is a promising triazole antifungal with a broad and potent spectrum of activity against a wide range of clinically significant fungi. Its excellent in vitro activity, particularly against resistant Candida species and various molds, coupled with demonstrated in vivo efficacy, highlights its potential as a valuable addition to the antifungal armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of ravuconazole and other novel antifungal agents. Further clinical investigation is warranted to fully elucidate its therapeutic role in the management of invasive fungal infections.
References
- 1. Ravuconazole - Doctor Fungus [drfungus.org]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Ravuconazole in Treatment of Systemic Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In-Vitro Efficacy of Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ravuconazole is an extended-spectrum triazole antifungal agent that has demonstrated potent in-vitro activity against a wide range of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides a comprehensive overview of preliminary in-vitro studies on ravuconazole's efficacy, detailing its activity against various fungal species, the experimental protocols used for its evaluation, and the biochemical pathway it targets.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ravuconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors within the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.
In-Vitro Antifungal Spectrum
Ravuconazole has demonstrated a broad spectrum of in-vitro activity against numerous clinically relevant fungi, including yeasts, molds, and dermatophytes. Its potency is often compared to other triazoles like itraconazole and voriconazole.
Ravuconazole is highly active against a wide range of Candida species, including fluconazole-resistant isolates. Studies have shown its efficacy against C. albicans, C. glabrata, C. krusei, and the emerging multidrug-resistant pathogen C. auris.
Table 1: In-Vitro Activity of Ravuconazole Against Candida Species
| Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Candida spp. (all) | 6,970 | - | 0.25 | |
| Candida albicans | - | - | 0.03 | |
| Candida glabrata | - | - | 1 to 2 | |
| Candida krusei | - | - | - | |
| Candida auris | 15 | - | - | |
| Vaginal Candida isolates | 525 | - | - |
MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Ravuconazole has shown potent in-vitro activity against the majority of filamentous fungi, including various Aspergillus species. However, species such as Scedosporium prolificans and Fusarium spp. have demonstrated resistance.
Table 2: In-Vitro Activity of Ravuconazole Against Filamentous Fungi
| Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Aspergillus spp. | 575 | - | - | |
| Aspergillus fumigatus | 114 | - | - | |
| Aspergillus flavus | 13 | - | - | |
| Aspergillus niger | 22 | - | - | |
| Aspergillus terreus | 8 | - | - | |
| Rhizopus oryzae | - | 1.0 | - | |
| Fusarium spp. | 7 | >8 | - |
| Mucor spp. | 2 | >8 | - | |
Ravuconazole exhibits excellent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections. Its high potency has been noted against various species of Trichophyton.
Table 3: In-Vitro Activity of Ravuconazole Against Dermatophytes
| Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Trichophyton rubrum | 51 | - | 0.035 | |
| Trichophyton mentagrophytes | 20 | - | 0.035 | |
| Trichophyton interdigitale | 20 | < 0.03125-0.125 | - | |
| Trichophyton tonsurans | 20 | < 0.03125 | - |
| Trichophyton indotineae | 37 | - | 0.530 | |
Experimental Protocols: Antifungal Susceptibility Testing
The in-vitro efficacy of ravuconazole is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
This method is used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates like Candida spp.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Ravuconazole is serially diluted in microtiter plates containing RPMI 1640 medium to achieve a range of final concentrations.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
This protocol is adapted for testing the susceptibility of molds like Aspergillus spp.
-
Inoculum Preparation: A suspension of fungal conidia (spores) is prepared, and the turbidity is measured at 530 nm and adjusted to obtain a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution: Similar to the yeast protocol, the drug is serially diluted in microtiter plates.
-
Incubation: Plates are incubated at 35°C and MICs are typically read after 48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits fungal growth, as determined by visual inspection with the aid of a reading mirror.
The Discovery and Development of Ravuconazole: A Technical Overview
Introduction
Ravuconazole, also known as BMS-207147 or ER-30346, is a second-generation triazole antifungal agent characterized by its broad spectrum of activity and extended half-life.[1][2] Although its development was discontinued in 2007, its oral prodrug, fosravuconazole, has since been approved in Japan for the treatment of onychomycosis, renewing interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of ravuconazole, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Ravuconazole was initially discovered by Eisai Co., Ltd. and subsequently licensed to Bristol-Myers Squibb (BMS) for development.[5] The synthesis of ravuconazole has been approached through various methods, with a robust, multikilogram scale process being developed to ensure safety and efficiency.[6][7] A key process developed by BMS starts from lactate, proceeding through the formation of an aryl ketone, a Corey-Chaykovsky epoxidation, and a subsequent triazole-mediated epoxide opening to form the core structure.[5] The final steps involve the formation of a thioamide and condensation to create the thiazole ring, completing the synthesis of ravuconazole.[5][8]
Due to ravuconazole's poor water solubility, efforts were focused on developing water-soluble prodrugs to enable intravenous administration.[9] This led to the synthesis of phosphonooxymethyl derivatives, such as the di-lysine phosphoester prodrug BMS-379224, which is highly soluble and efficiently converts to the active parent compound in vivo.[9] Another successful prodrug is fosravuconazole L-lysine ethanolate (F-RVCZ), which improves oral bioavailability and has been clinically developed and approved.[3][5]
Mechanism of Action
Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[10][13]
By binding to the heme iron in CYP51, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10][13] The resulting altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.[11][14] Ravuconazole exhibits high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[10]
Preclinical Development
In Vitro Activity
Ravuconazole demonstrates potent, broad-spectrum activity against a wide range of clinically relevant fungi. It is highly active against most species of Candida, Cryptococcus neoformans, and Aspergillus.[5][15] Notably, it retains activity against many fluconazole-resistant isolates, although elevated MICs have been observed for some resistant strains of Candida glabrata and Candida tropicalis.[5][16] Its in vitro potency against Aspergillus species is comparable to that of voriconazole and greater than that of itraconazole and amphotericin B.[5][15] However, its activity is limited against species of Fusarium, Scedosporium, and Zygomycetes.[4]
| Fungal Species | No. of Isolates | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |
| Candida albicans | 3,923 | 0.015 | 0.03 | [16] |
| Candida glabrata | 868 | 0.25 | 1 | [16] |
| Candida parapsilosis | 609 | 0.03 | 0.06 | [16] |
| Candida tropicalis | 557 | 0.03 | 0.06 | [16] |
| Candida krusei | 291 | 0.12 | 0.25 | [16] |
| Cryptococcus neoformans | 541 | 0.12 | 0.25 | [17] |
| Aspergillus fumigatus | 134 | 0.5 | 1 | [15] |
| Aspergillus flavus | 59 | 1 | 2 | [15] |
| Aspergillus niger | 29 | 1 | 2 | [15] |
| Aspergillus terreus | 21 | 1 | 2 | [15] |
In Vivo Efficacy in Animal Models
The efficacy of ravuconazole has been demonstrated in various animal models of fungal infections. In murine models of mucosal candidiasis, ravuconazole was effective in reducing fungal burden and showed dose-responsive improvement.[18] In a rat model of intra-abdominal abscesses caused by C. albicans, ravuconazole significantly decreased viable cell counts and was found to be at least as effective as fluconazole and itraconazole.[19] In an immunosuppressed rabbit model of invasive aspergillosis, oral ravuconazole eliminated mortality, cleared Aspergillus antigen from serum, and sterilized tissues, showing efficacy comparable to amphotericin B.[8][20]
| Animal Model | Fungal Pathogen | Dosing Regimen | Key Outcome | Reference |
| Immunosuppressed Rabbit | Aspergillus fumigatus | 30 mg/kg/day (oral) | 100% survival vs. 0% in controls | [8][20] |
| SCID Mice (Mucosal Candidosis) | Candida albicans | 25 mg/kg/day (oral) | Superior to fluconazole; 50% of mice cleared infection | [18] |
| Rat (Intra-abdominal Abscess) | Candida albicans | 10 mg/kg twice daily (oral) | Significantly decreased viable cell counts vs. untreated | [19] |
| Murine (Vaginal Candidosis) | Candida albicans (FLC-resistant) | 20 mg/kg twice daily (oral) | More effective than single daily dose in reducing fungal load | [21] |
| Neutropenic Murine (Disseminated Candidosis) | Candida albicans | Various | AUC/MIC ratio was the critical PK/PD parameter for efficacy | [22] |
Clinical Development
Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species and in humans, revealing key characteristics of the drug. Ravuconazole exhibits a long terminal half-life, which in humans can extend to 115 hours after multiple oral doses.[17] It is highly protein-bound (approximately 98%).[17] In rabbits, ravuconazole demonstrated linear pharmacokinetics at lower doses, with non-linear disposition observed at higher doses, suggesting saturable clearance.[19] The drug achieves substantial tissue concentrations, including in the brain, liver, lung, and kidney.[19] The critical pharmacodynamic parameter associated with efficacy in a murine candidiasis model was determined to be the area under the concentration-time curve to MIC ratio (AUC/MIC).[22]
| Species | Dose | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | T₁/₂ (h) | Protein Binding (%) | Reference |
| Rat | 10 mg/kg (oral) | 1.68 | N/A | N/A | N/A | [5] |
| Rabbit | 10 mg/kg (IV) | 18.06 | 55.48 | 25.13 | N/A | [19] |
| Rabbit | 30 mg/kg (oral) | ~1.5 (at 3h) | N/A | ~13 | N/A | [20] |
| Human | 400 mg/day (oral, 14 days) | 6.02 | 119.12 | 115 | ~98 | [17] |
| Mouse (Neutropenic) | N/A | N/A | N/A | 3.9 - 4.8 | 95.8 | [22] |
Clinical Trials
While the development of ravuconazole itself was halted, its prodrug, fosravuconazole, has advanced through clinical trials, leading to its approval in Japan for onychomycosis.[3] A pivotal Phase III, multicenter, double-blind, randomized, placebo-controlled study was conducted in Japan to evaluate the efficacy and safety of fosravuconazole.[3][23]
In this study, 153 patients with toenail onychomycosis were randomized to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo once daily for 12 weeks.[3] The primary endpoint was the rate of complete cure, defined as 0% clinical involvement of the target toenail plus a negative potassium hydroxide (KOH) examination, at week 48.[23] The results showed a significantly higher complete cure rate in the fosravuconazole group (59.4%) compared to the placebo group (5.8%).[3][23] The mycological cure rate (negative KOH) was also significantly higher at 82.0% for the treatment group versus 20.0% for placebo.[3] The treatment was well-tolerated, with most adverse drug reactions being mild to moderate in severity.[23]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[24]
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard, resulting in a stock suspension. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.008 to 8 μg/mL).[24]
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.[24]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. Readings are performed visually or with a plate reader.
Protocol 2: Animal Model of Invasive Aspergillosis (Immunosuppressed Rabbit)
This protocol is a generalized representation of methods used in efficacy studies.[20]
-
Animals: New Zealand White rabbits are used.
-
Immunosuppression: Rabbits are rendered neutropenic through the administration of cyclophosphamide (e.g., 200 mg/kg intraperitoneally) several days before infection.[19] Corticosteroids may also be administered to maintain immunosuppression.
-
Infection: Animals are challenged intravenously with a lethal or sublethal inoculum of Aspergillus fumigatus conidia (e.g., 10⁵ or 10⁶ CFU).
-
Treatment: Oral therapy with ravuconazole (e.g., prepared in a vehicle of ethanol, polysorbate 80, and polyethylene glycol 400) is initiated 24 hours post-challenge and continued daily for a specified duration (e.g., 6-12 days). Control groups include untreated animals and those receiving a comparator drug like amphotericin B.
-
Endpoints: Efficacy is assessed based on survival over the study period, clearance of serum galactomannan (an Aspergillus antigen), and quantitative culture of tissues (liver, lung, kidney, brain) at the end of the study to determine the fungal burden.
Protocol 3: Pharmacokinetic Analysis (HPLC Method)
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying ravuconazole in plasma.[13]
-
Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-phase extraction. For example, a protein precipitation step might be followed by extraction with an organic solvent. An internal standard is added to each sample before extraction.
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 μm) is typically employed.[13]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), is run at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Detection: The UV detector is set to a wavelength where ravuconazole has significant absorbance (e.g., 287 nm).[13]
-
Quantification: A calibration curve is generated using standards of known ravuconazole concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of ravuconazole to the internal standard against the calibration curve. The method is validated for linearity, accuracy, precision, and selectivity.[4]
References
- 1. Efficacy and safety of fosravucona ... | Article | H1 Connect [archive.connect.h1.co]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. whitesscience.com [whitesscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of ravuconazole, a new triazole antifungal, in a rat intraabdominal abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fosravuconazole | DNDi [dndi.org]
- 20. Efficacy of ravuconazole in a murine model of vaginitis by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of additional oral fosravuconazole l-lysine ethanolate therapy following inadequate response to initial treatment for onychomycosis: A multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Ravuconazole in Human Plasma using Ravuconazole-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ravuconazole in human plasma. The method utilizes Ravuconazole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring research. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to provide a linear response over a clinically relevant concentration range with excellent accuracy and precision.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent under investigation for the treatment of invasive fungal infections. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of Ravuconazole in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the determination of Ravuconazole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ravuconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is used for sample preparation:
-
Allow all samples and standards to thaw to room temperature.
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a standard reversed-phase C18 column.
-
HPLC System: A typical UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
-
Ravuconazole: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of Ravuconazole and this compound standards.
Results and Discussion
Method validation would be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Ravuconazole | 20 - 20,000 | Linear, 1/x² weighting | > 0.995 |
The validated range for Ravuconazole has been reported as 0.02–20 mg/L, which is equivalent to 20-20,000 ng/mL.[1]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 20 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 60 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 1,000 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 16,000 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 60 | > 85% | 85% - 115% |
| High QC | 16,000 | > 85% | 85% - 115% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS experimental workflow for Ravuconazole analysis.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of Ravuconazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for supporting clinical and non-clinical pharmacokinetic studies of Ravuconazole. The simple sample preparation procedure and rapid chromatographic analysis time allow for the efficient processing of large numbers of samples.
References
Application Note: Quantitative Analysis of Ravuconazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of the antifungal agent ravuconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method demonstrates high sensitivity and a broad dynamic range, making it suitable for a variety of research applications.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with a long half-life, making it a candidate for the treatment of various fungal infections. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of ravuconazole in human plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive protocol for the determination of ravuconazole concentrations in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocol
Materials and Reagents
-
Ravuconazole reference standard
-
Ravuconazole-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade methanol (containing 0.1% formic acid)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water (containing 0.1% formic acid)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh the ravuconazole reference standard and the internal standard (IS), this compound.
-
Dissolve each in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions of ravuconazole by serial dilution of the stock solution with 50:50 methanol/water.
-
Prepare an internal standard working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate ravuconazole working solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.[3][4]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 4000 ng/mL).[3]
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
To 100 µL of plasma in each tube, add 300 µL of the internal standard working solution (100 ng/mL in methanol).[4][5]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Caption: Workflow for Ravuconazole Extraction from Human Plasma.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ravuconazole | 453.1 | 159.1 | 50 | 35 |
| This compound (IS) | 457.1 | 163.1 | 50 | 35 |
Note: The MRM transitions provided are based on the chemical structure of ravuconazole and typical fragmentation patterns of similar triazole antifungals. These should be optimized in your laboratory.
Caption: Schematic of the LC-MS/MS Quantitative Analysis Process.
Data Presentation and Method Validation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of ravuconazole to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.[4][6]
Table 2: Ravuconazole Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 | 9.8 | 98.0 |
| 25 | 26.2 | 104.8 |
| 100 | 103.5 | 103.5 |
| 500 | 489.0 | 97.8 |
| 1000 | 1012.0 | 101.2 |
| 2500 | 2450.0 | 98.0 |
| 5000 | 5050.0 | 101.0 |
| Linearity (r²) > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples in replicate (n=6) on three separate days.[4][7]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LQC | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| MQC | 300 | 3.1 | 98.7 | 4.2 | 99.5 |
| HQC | 4000 | 2.5 | 101.1 | 3.6 | 100.8 |
| %CV: Coefficient of Variation |
Recovery and Matrix Effect
The extraction recovery of ravuconazole and the matrix effect were assessed to ensure the reliability of the method.
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 30 | 92.5 | 98.2 |
| MQC | 300 | 94.1 | 99.1 |
| HQC | 4000 | 93.6 | 98.8 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of ravuconazole in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and high-throughput potential of this method. The validation data presented demonstrates that this protocol is suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of ravuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [farmaciajournal.com]
Application of Ravuconazole-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ravuconazole-d4 as an internal standard in pharmacokinetic (PK) studies of Ravuconazole. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering unparalleled accuracy and precision in quantifying drug concentrations in biological matrices.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids (e.g., plasma, urine) over time. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1]
This compound, being chemically identical to Ravuconazole with the exception of four deuterium atoms, co-elutes chromatographically and exhibits the same ionization efficiency in a mass spectrometer. This allows it to effectively compensate for variability during sample preparation and analysis, leading to more reliable PK data.[1]
Advantages of Using this compound as an Internal Standard
-
Improved Accuracy and Precision: By correcting for variations in sample extraction, matrix effects, and instrument response, this compound significantly enhances the accuracy and precision of the bioanalytical method.[1]
-
Compensation for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound is affected by the matrix in the same way as the unlabeled drug, it provides effective normalization.[1]
-
Correction for Sample Preparation Variability: Losses during sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. Adding this compound at the beginning of the workflow ensures that the final analyte-to-internal standard ratio remains constant, even with sample loss.[1]
-
Increased Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance and environmental conditions.[1]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Ravuconazole from various preclinical and clinical studies. This data provides a reference for expected concentrations and aids in the design of PK studies.
Table 1: Pharmacokinetic Parameters of Ravuconazole in Animal Models
| Species | Dose | Route | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) | Reference |
| Rabbit | 10 mg/kg | IV | - | - | 13 | [2] |
| Rabbit | 2.5-10 mg/kg/day | IV | - | Linear | - | [3] |
| Mouse | - | - | Peak/dose: 0.03-0.04 | AUC/dose: 0.30-0.34 | 3.9-4.8 | [3] |
Table 2: Pharmacokinetic Parameters of Ravuconazole in Humans
| Study Population | Dose | Route | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) | Reference |
| Patients with Eumycetoma | 200 mg or 300 mg (Fosravuconazole) | Oral | - | - | > 1 week | |
| Healthy Volunteers | 100-200 mg/day | Oral | - | - | Long half-life | [1] |
Experimental Protocols
Bioanalytical Method for Ravuconazole Quantification in Plasma using LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ravuconazole in human plasma, using this compound as the internal standard.
a. Materials and Reagents:
-
Ravuconazole reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
b. Preparation of Stock and Working Solutions: [1]
-
Ravuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ravuconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ravuconazole Working Solutions: Serially dilute the Ravuconazole stock solution with 50:50 acetonitrile:water to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the this compound working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ravuconazole: Precursor ion [M+H]⁺: m/z 438.5. Product ion(s) to be determined.
-
This compound: Precursor ion [M+H]⁺: m/z 442.5. Product ion(s) to be determined.
-
e. Determination of MRM Transitions:
-
Prepare a ~1 µg/mL solution of Ravuconazole in the mobile phase.
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to confirm the presence of the precursor ion at m/z 438.5.
-
Perform a product ion scan by selecting m/z 438.5 in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.
-
Select the most intense product ions for the MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
Repeat the process for this compound (precursor ion m/z 442.5) to determine its corresponding product ions. The fragmentation pattern should be similar to Ravuconazole, with a mass shift for fragments containing the deuterium labels.
f. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Pharmacokinetic Study Design
-
Animal Studies: Administer Ravuconazole to the selected animal model (e.g., rabbits, mice) at various doses and routes of administration.[1][3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[1]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for Ravuconazole concentration using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
References
Application Note & Protocol: A Robust HPLC Method for the Separation of Ravuconazole and Its Putative Metabolites
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of the antifungal agent ravuconazole from its potential major metabolites. This method is crucial for pharmacokinetic studies, metabolism profiling, and quality control assays during drug development.
Introduction
Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent. Understanding its metabolic fate is essential for evaluating its efficacy, safety, and pharmacokinetic profile. Like other triazoles, ravuconazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in the biotransformation of many xenobiotics. While specific metabolites of ravuconazole are not extensively characterized in publicly available literature, common metabolic pathways for similar triazole antifungals include hydroxylation and N-oxidation.
This application note describes a stability-indicating HPLC method, adapted from published data on the separation of ravuconazole from its degradation products, to resolve ravuconazole from its two primary putative metabolites: a hydroxylated derivative (M1) and an N-oxide derivative (M2). These hypothetical metabolites are based on the known metabolism of structurally related triazole antifungals. The increased polarity of these metabolites allows for their effective chromatographic separation from the parent drug.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Column: A Sunfire C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent C18 stationary phase is recommended.
-
Chemicals and Reagents:
-
Ravuconazole analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
A gradient elution is proposed to ensure adequate separation of the non-polar parent drug from its more polar metabolites.
| Parameter | Condition |
| Column | Sunfire C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-15 min: 60% to 80% B15-20 min: 80% B20-22 min: 80% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 287 nm |
Note: The gradient program is a starting point and may require optimization based on the specific HPLC system and column used.
Data Presentation
The following table summarizes the expected retention times and resolution for ravuconazole and its putative metabolites based on their predicted polarity. These are estimated values for method development and validation purposes. A stability-indicating assay has demonstrated good resolution of ravuconazole from its degradation products[1][2][3].
| Compound | Putative Metabolite | Expected Retention Time (min) | Resolution (Rs) vs. Ravuconazole |
| Ravuconazole | Parent Drug | ~ 18.5 | - |
| M1 (Hydroxylated) | Metabolite 1 | ~ 12.3 | > 2.0 |
| M2 (N-oxide) | Metabolite 2 | ~ 9.8 | > 2.0 |
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of ravuconazole analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60% acetonitrile in water).
-
Protein Precipitation: To 500 µL of plasma/serum sample, add 1.5 mL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase initial composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
System Purge: Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (60% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections (mobile phase), standard solutions, and prepared samples.
-
Injection: Inject 10 µL of each sample.
-
Data Acquisition: Acquire data for the entire run time, monitoring the absorbance at 287 nm.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of ravuconazole and its metabolites.
Signaling Pathway of Ravuconazole Metabolism
Ravuconazole, like other azole antifungals, is metabolized by the cytochrome P450 enzyme system, which can be visualized as a simplified pathway.
Caption: Simplified metabolic pathway of ravuconazole.
Conclusion
The described HPLC method provides a robust and reliable approach for the separation of ravuconazole from its potential major metabolites. The use of a C18 column with a gradient elution of water and acetonitrile allows for the effective resolution of the parent drug and its more polar metabolic products. This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to be used in various stages of drug development and clinical research. The provided protocol and workflows serve as a comprehensive guide for researchers and scientists working on the analysis of ravuconazole.
References
Application Notes and Protocols for Determining Bioequivalence of Ravuconazole Formulations Using Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ravuconazole-d4 as an internal standard for the bioequivalence assessment of different oral formulations of ravuconazole. The protocols detailed below are essential for ensuring accurate and reliable pharmacokinetic data through validated analytical methods.
Introduction to Ravuconazole and Bioequivalence
Ravuconazole is a broad-spectrum triazole antifungal agent. For generic versions of ravuconazole formulations to be approved, they must be proven to be bioequivalent to the innovator product. Bioequivalence is established by demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient are not significantly different between the test and reference products when administered at the same molar dose. This is typically assessed by comparing key pharmacokinetic parameters.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies for bioanalytical methods. This compound is chemically identical to ravuconazole but has a different mass due to the replacement of four hydrogen atoms with deuterium. This allows it to be distinguished by a mass spectrometer while behaving almost identically to the analyte during sample preparation and analysis, thereby correcting for variability and matrix effects.
Application Notes
Principle of Bioequivalence Testing
The primary objective of a bioequivalence study is to compare the bioavailability of a test formulation (generic drug) with a reference formulation (innovator drug). The key pharmacokinetic (PK) parameters used to assess bioequivalence are:
-
Cmax: The maximum observed plasma concentration of the drug.
-
AUC (Area Under the Curve): The total exposure to the drug over time. This is typically measured as AUC from time zero to the last quantifiable concentration (AUC
0-t) and AUC from time zero to infinity (AUC0-∞). -
Tmax: The time at which Cmax is reached.
For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.
The Role of this compound in Bioanalysis
The use of a deuterated internal standard like this compound is crucial for the accuracy and precision of the bioanalytical method, which is predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The advantages include:
-
Compensation for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound is affected by the matrix in the same way as ravuconazole, the ratio of their signals remains constant, leading to more accurate quantification.
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, thus not affecting the final calculated concentration.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variations, the overall precision and accuracy of the analytical method are significantly improved.
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, crossover study design to compare two oral formulations of ravuconazole.
1. Study Design:
-
Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.
-
Subjects: A sufficient number of healthy adult male and/or female volunteers (typically 24-36) to ensure adequate statistical power.
-
Washout Period: A washout period of at least 14 days between the two treatment periods to ensure complete elimination of the drug from the previous period.
2. Volunteer Selection:
-
Inclusion Criteria:
-
Healthy adults aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities in medical history, physical examination, and laboratory tests.
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of significant cardiovascular, hepatic, renal, or gastrointestinal diseases.
-
Known hypersensitivity to triazole antifungals.
-
Use of any prescription or over-the-counter medication within 14 days prior to the study.
-
Positive test for drugs of abuse or alcohol.
-
Participation in another clinical trial within the last 30 days.
-
3. Dosing and Administration:
-
Subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
After an overnight fast of at least 10 hours, a single oral dose of either the test or reference ravuconazole formulation (e.g., 200 mg tablet) will be administered with 240 mL of water.
-
Food and beverages are typically restricted for a specified period post-dosing.
4. Blood Sampling Schedule:
-
Venous blood samples (approximately 5 mL) will be collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sampling times will be as follows: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -70°C or below until analysis.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Ravuconazole in Human Plasma
This protocol describes a method for the quantitative determination of ravuconazole in human plasma using this compound as the internal standard.
1. Materials and Reagents:
-
Ravuconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of ravuconazole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the ravuconazole stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Ravuconazole: m/z 438.1 → 224.1
-
This compound: m/z 442.1 → 228.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Presentation
The pharmacokinetic parameters from the bioequivalence study should be summarized in a table for clear comparison.
Table 1: Summary of Pharmacokinetic Parameters for Ravuconazole Formulations (Illustrative Data)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 2500 ± 500 | 2450 ± 480 | 102.0% | 92.5% - 112.5% |
| AUC | 45000 ± 9000 | 44000 ± 8500 | 102.3% | 95.0% - 110.0% |
| AUC | 48000 ± 9500 | 47000 ± 9000 | 102.1% | 94.8% - 109.8% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - | - |
| T½ (h) | 24 ± 5 | 25 ± 6 | - | - |
Note: This table presents illustrative data for demonstration purposes.
Mandatory Visualizations
Caption: Workflow of a typical bioequivalence study.
Caption: Sample preparation and analysis workflow.
Proper storage and handling conditions for Ravuconazole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ravuconazole-d4 is the deuterated form of Ravuconazole, a broad-spectrum triazole antifungal agent.[1] Like its non-deuterated counterpart, it acts as an inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This document provides detailed guidelines for the proper storage and handling of this compound to ensure its stability and integrity for research applications. It also includes a protocol for assessing the stability of the compound.
Product Information
| Property | Value | Reference |
| Chemical Name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4 | [2] |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [1][2][3] |
| Molecular Weight | 441.49 g/mol | [1][2][3] |
| CAS Number | 1329499-27-5 | [3] |
| Appearance | Neat solid | [2] |
| Primary Application | Research use as an antifungal agent and ergosterol biosynthesis inhibitor.[1][2] |
Storage Conditions
Proper storage is crucial to maintain the stability and shelf-life of this compound. The following conditions are recommended, based on data for the non-deuterated form, Ravuconazole.
| Condition | Solid Form | Stock Solution | Reference |
| Short-Term Storage | 0-4°C (days to weeks), dry and dark. | Not recommended. Prepare fresh. | [4] |
| Long-Term Storage | -20°C (months to years), dry and dark. | -20°C for up to 1 month; -80°C for up to 6 months. | [4][5] |
| Light Sensitivity | Store in the dark. | Store in amber vials or protect from light. | [4] |
Note: For optimal results, it is recommended to prepare stock solutions fresh for each experiment. If storage of stock solutions is necessary, use the guidelines above and validate stability for your specific application.
Handling and Safety Precautions
Ravuconazole is classified as hazardous.[6] Assuming this compound has a similar toxicological profile, the following handling precautions should be observed.
| Precaution | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields. | [7] |
| Respiratory Protection | If working with the solid form where dust may be generated, use a certified particulate respirator. Ensure adequate ventilation. | [7] |
| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes. | [7] |
| Ingestion/Inhalation | Harmful if swallowed or inhaled.[6] Move to fresh air in case of inhalation. If swallowed, seek immediate medical attention. | [6][7] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | [7] |
Health Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
-
Suspected of damaging fertility or the unborn child.[6]
Experimental Protocols
5.1. Preparation of Stock Solutions
Ravuconazole is soluble in DMSO, DMF, and ethanol.[4] The following is a general protocol for preparing a stock solution in DMSO.
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Equilibrate the this compound container to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube under a chemical fume hood. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound). d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
5.2. Protocol for Stability Assessment of this compound Solutions
This protocol outlines a method to assess the stability of this compound in solution under different storage conditions.
-
Objective: To determine the degradation of this compound in a specific solvent over time at various temperatures.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
HPLC-grade solvent for dilution (e.g., acetonitrile, methanol).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at room temperature).
-
Amber HPLC vials.
-
-
Methodology: a. Prepare a fresh stock solution of this compound at a known concentration. b. Immediately analyze an aliquot of the fresh solution by HPLC to establish the initial concentration (T=0). This will serve as the 100% reference. c. Aliquot the remaining stock solution into multiple amber vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C). d. At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition. e. Allow the sample to equilibrate to room temperature. f. Analyze the sample by HPLC under the same conditions as the T=0 sample. g. Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0. h. (Optional) Identify any new peaks that appear in the chromatogram, as these may represent degradation products.
Visualizations
6.1. Mechanism of Action: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol biosynthesis by this compound.
6.2. Experimental Workflow: this compound Handling and Storage
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Quantification of Ravuconazole and Ravuconazole-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the antifungal agent ravuconazole and its deuterated internal standard, Ravuconazole-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of azole antifungals and are intended to serve as a comprehensive guide for researchers in drug development and clinical monitoring.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent. Accurate and sensitive quantification of ravuconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high selectivity and sensitivity for the determination of drug concentrations in complex biological fluids such as plasma and serum. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like ravuconazole from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
Ravuconazole and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Pipette 100 µL of plasma/serum sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the working internal standard solution to each tube.
-
Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix briefly and inject into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase C18 column is typically suitable for the separation of ravuconazole.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for quantification.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Quantitative Data
The following MRM transitions are proposed for the quantification of ravuconazole and its deuterated internal standard. These values are based on the known molecular weight of ravuconazole and may require optimization on the specific instrument being used.
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ravuconazole | 438.1 | To be determined | 100 | To be optimized |
| This compound | 442.1 | To be determined | 100 | To be optimized |
Note: The product ions and optimal collision energies for ravuconazole and this compound need to be determined empirically by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of ravuconazole in biological samples.
Conclusion
The protocols and parameters outlined in this document provide a robust framework for the quantitative analysis of ravuconazole and its internal standard, this compound, in biological matrices. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data for a variety of research and clinical applications. Researchers should perform their own optimization and validation of the method on their specific instrumentation to guarantee performance.
Troubleshooting & Optimization
How to mitigate matrix effects in ravuconazole bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the bioanalysis of ravuconazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect ravuconazole bioanalysis?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the matrix refers to all components in a biological sample other than the analyte of interest, ravuconazole.[1] Matrix effects occur when these co-eluting components interfere with the ionization of ravuconazole in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of ravuconazole.[1][2] Endogenous phospholipids are often a major contributor to matrix effects in plasma and serum samples.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my ravuconazole assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of ravuconazole in a blank matrix extract that has been spiked with the analyte to the response of a pure solution of ravuconazole at the same concentration. The matrix factor (MF) is calculated using the following formula:
Matrix Factor (MF) = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution) [1][3]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of blank matrix should not exceed 15%.[4]
Q3: What is the best internal standard (IS) to use for ravuconazole bioanalysis to compensate for matrix effects?
A3: The gold standard for an internal standard in LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) version of the analyte. For ravuconazole, Ravuconazole-d4 is a suitable SIL-IS.[5] A SIL-IS is ideal because it has nearly identical physicochemical properties to ravuconazole, meaning it will co-elute chromatographically and experience the same degree of matrix effects.[6] This allows for effective compensation for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects encountered during the bioanalysis of ravuconazole.
Problem: Poor reproducibility, accuracy, or sensitivity in ravuconazole quantification.
This is often a primary indication of significant and variable matrix effects. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for matrix effects in ravuconazole bioanalysis.
Step 1: Quantitatively Assess Matrix Effect
Before making changes to your method, it's crucial to confirm that matrix effects are the root cause of the issue.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Blank Matrix Extract: Process a blank biological sample (e.g., plasma, serum) using your established sample preparation method.
-
Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of ravuconazole standard solution. The final concentration should be at a low and a high level (e.g., near the lower and upper limits of quantification).
-
Prepare Neat Solution: Prepare a solution of ravuconazole in the final reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analyze and Calculate: Analyze both the spiked matrix sample and the neat solution by LC-MS/MS. Calculate the Matrix Factor (MF) as described in the FAQ section. Perform this experiment using at least six different lots of the biological matrix.
Step 2: Optimize Sample Preparation
If significant matrix effects are confirmed, the next step is to improve the cleanup of your sample to remove interfering components, particularly phospholipids.
References
Technical Support Center: Optimizing Chromatographic Separation for Ravuconazole and its Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ravuconazole and its internal standard.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the chromatographic analysis of ravuconazole.
Poor Peak Shape (Tailing or Fronting)
Q1: My ravuconazole peak is tailing. What are the common causes and solutions?
A: Peak tailing for ravuconazole, a basic compound, is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of ravuconazole, causing peak tailing.
-
Solution: Lower the mobile phase pH to around 3-4 using an acidic modifier like 0.1% formic acid. This protonates the silanol groups, reducing their interaction with the analyte.
-
-
Column Contamination: Accumulation of matrix components from the sample can lead to active sites that cause tailing.
-
Solution: Use a guard column and ensure your sample preparation method is effective in removing interferences. Regularly flush the column with a strong solvent.
-
-
Column Overload: Injecting too high a concentration of ravuconazole can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q2: I am observing peak fronting for ravuconazole. What could be the issue?
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Column Degradation: A void at the column inlet or a damaged stationary phase can cause peak fronting.
-
Solution: Replace the column with a new one of the same type.
-
Poor Resolution
Q3: Ravuconazole and its internal standard are not well-resolved. How can I improve the separation?
A: Achieving good resolution is critical for accurate quantification.
-
Optimize Mobile Phase Composition:
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
-
Change the Organic Modifier:
-
Solution: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or separation of co-eluting peaks.
-
-
Adjust the Gradient:
-
Solution: If using a gradient method, make the gradient shallower to allow more time for the separation of closely eluting peaks.
-
-
Select a Different Column:
-
Solution: A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or a smaller particle size can provide different selectivity and higher efficiency.
-
Retention Time Shifts
Q4: The retention times for ravuconazole and the internal standard are shifting between injections. What is causing this?
A: Consistent retention times are crucial for reliable peak identification.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the column equilibration time at the end of your gradient program.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Pump Issues: Inconsistent pump performance can lead to fluctuations in the flow rate and mobile phase composition.
-
Solution: Purge the pumps to remove air bubbles and perform regular maintenance.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Internal Standard Issues
Q5: What is the ideal internal standard for ravuconazole analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated ravuconazole (ravuconazole-d4) . SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same matrix effects, leading to the most accurate and precise quantification.[1]
Q6: I cannot obtain a deuterated ravuconazole. What are the alternatives?
A: If a SIL internal standard is unavailable, a structural analog can be used.
-
Selection Criteria:
-
Choose a compound with a similar chemical structure and physicochemical properties to ravuconazole (e.g., another azole antifungal like isavuconazole or voriconazole).
-
The internal standard should have a retention time close to, but baseline resolved from, ravuconazole.
-
It should not be present in the samples being analyzed.
-
-
Validation is Critical: When using a structural analog, it is crucial to thoroughly validate the method to ensure that the internal standard accurately compensates for variations in sample preparation and instrument response.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS experiment for the analysis of ravuconazole.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a solution of the internal standard in acetonitrile (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of ravuconazole.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ravuconazole | 438.1 | 214.1 | 35 |
| This compound (IS) | 442.1 | 218.1 | 35 |
Mandatory Visualization
Caption: A logical workflow for method development, sample analysis, and troubleshooting in ravuconazole chromatography.
References
Ravuconazole Quantification Assays: A Technical Support Center for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in ravuconazole quantification assays. The following information is designed to assist in resolving common issues encountered during experimental workflows using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Section 1: Troubleshooting Guides in a Question-and-Answer Format
This section addresses specific issues that may arise during the quantification of ravuconazole, providing potential causes and actionable solutions.
Chromatographic Issues
Question: Why am I observing peak tailing or fronting for my ravuconazole peak in HPLC-UV analysis?
Answer: Peak asymmetry, such as tailing or fronting, can significantly impact the accuracy of quantification. Several factors related to the column, mobile phase, or sample itself can cause these issues.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration of the injected sample. If sensitivity is an issue, consider optimizing the detector settings. |
| Secondary Silanol Interactions | Use a highly end-capped column. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to block active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also suppress silanol ionization. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Void at the Column Inlet | A void can form due to pressure shocks or degradation of the stationary phase. Back-flushing the column may temporarily resolve the issue, but column replacement is often necessary for a long-term solution. |
Question: My ravuconazole peak is splitting into two or more peaks. What could be the cause?
Answer: Peak splitting can arise from several factors, often related to the injection process or column issues.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Partially Clogged Column Frit | Reverse the column and flush with a compatible solvent to dislodge particulates. If this fails, the frit may need to be replaced. |
| Sample Solvent Stronger than Mobile Phase | As with peak tailing, dissolve the sample in the mobile phase or a weaker solvent to ensure proper focusing of the analyte band at the column head. |
| Contamination on the Guard or Analytical Column | Clean the column with appropriate strong solvents. If a guard column is in use, replace it. |
| Co-elution with an Interfering Compound | Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation from interfering peaks. |
Sample Preparation Issues
Question: I am experiencing low recovery of ravuconazole after solid-phase extraction (SPE). How can I improve this?
Answer: Low recovery in SPE is a common issue that can often be resolved by optimizing the extraction steps.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | For ravuconazole, a C18 or a polymeric reversed-phase sorbent is typically effective. Ensure the chosen sorbent has an appropriate affinity for ravuconazole. |
| Incomplete Elution | Increase the volume of the elution solvent or use a stronger solvent. For reversed-phase SPE, increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer can improve recovery. |
| Analyte Breakthrough During Loading | Decrease the flow rate during sample loading to ensure sufficient interaction time between ravuconazole and the sorbent. Also, ensure the sample pH is appropriate for retention. |
| Wash Solvent is Too Strong | The wash step may be prematurely eluting the ravuconazole. Decrease the organic solvent percentage in the wash solution. |
| Sorbent Bed Drying Out | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent recoveries. |
Question: My protein precipitation with acetonitrile is not efficient, leading to instrument contamination. What can I do?
Answer: Inefficient protein precipitation can lead to matrix effects and instrument downtime. Optimizing the precipitation protocol is crucial.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Acetonitrile to Plasma Ratio | A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to plasma. Insufficient acetonitrile will result in incomplete protein removal. |
| Inadequate Vortexing | Ensure thorough mixing by vortexing vigorously immediately after adding the acetonitrile to ensure all proteins are exposed to the precipitant. |
| Insufficient Incubation Time/Temperature | After vortexing, incubate the samples at a low temperature (e.g., -20°C for 20-30 minutes) to enhance protein precipitation. |
| Centrifugation Speed/Time is Too Low | Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration (e.g., 10-15 minutes) to ensure a compact pellet and a clear supernatant. |
LC-MS/MS Specific Issues
Question: I am observing significant signal suppression (matrix effect) for ravuconazole in my LC-MS/MS assay. How can I mitigate this?
Answer: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a common challenge in LC-MS/MS bioanalysis.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-elution with Phospholipids | Optimize the chromatographic separation to separate ravuconazole from the phospholipid elution zone. A longer gradient or a different stationary phase may be necessary. Using a guard column can also help. |
| Inefficient Sample Cleanup | Improve the sample preparation method to remove more of the interfering matrix components. Consider switching from protein precipitation to a more selective method like solid-phase extraction. |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer regularly according to the manufacturer's instructions to remove accumulated matrix components. |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard (SIL-IS) for ravuconazole is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. |
| Sample Dilution | If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are typical acceptance criteria for a validated ravuconazole bioanalytical method?
A1: Based on regulatory guidelines (e.g., FDA), typical acceptance criteria for accuracy and precision are as follows:
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
Quality Control (QC) Samples: The accuracy (relative error, RE%) and precision (coefficient of variation, CV%) for QC samples at low, medium, and high concentrations should be within ±15%. For the LLOQ, these values should be within ±20%.[1]
Q2: What are common concentration ranges for ravuconazole quantification in plasma?
A2: The linear range of a ravuconazole assay depends on the specific method and its intended application. However, reported ranges in the literature often fall within 0.02 to 10 µg/mL to cover expected therapeutic concentrations. For example, one validated HPLC-UV method for a similar azole antifungal, isavuconazole, demonstrated linearity over a range of 0.025-10 µg/mL.[2] Another method for multiple azoles, including ravuconazole, was validated in the range of 0.02–5 μg/mL.[3]
Q3: How can I assess the stability of ravuconazole in my biological samples?
A3: Stability should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after they have been left at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler over the expected run time.
Section 3: Quantitative Data Summary
The following tables provide a summary of typical validation parameters and results for azole antifungal assays, which can serve as a reference for setting up and troubleshooting ravuconazole quantification.
Table 1: Example of Quality Control Acceptance Criteria
| QC Level | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (RE%) |
| LLOQ | 0.05 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 0.15 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 1.5 | ≤ 15% | ≤ 15% | ± 15% |
| High | 8.0 | ≤ 15% | ≤ 15% | ± 15% |
Note: These are example values and should be established for each specific assay.
Table 2: Comparison of Sample Preparation Techniques for Azole Antifungals
| Technique | Typical Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 85-105% | Fast, simple, and inexpensive. | Less clean extract, higher potential for matrix effects. |
| Solid-Phase Extraction (C18) | >80% | Cleaner extracts, reduced matrix effects. | More time-consuming and expensive, requires method development. |
| Liquid-Liquid Extraction | 70-95% | Can provide very clean extracts. | Can be labor-intensive and uses larger volumes of organic solvents. |
Section 4: Experimental Protocols
Detailed Protocol for Protein Precipitation of Ravuconazole from Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Immediately vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed or the solvent is incompatible with the mobile phase, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.
Detailed Protocol for Solid-Phase Extraction of Ravuconazole from Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of water or a weak buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the ravuconazole from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.
Section 5: Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting ravuconazole quantification assays.
Caption: A typical experimental workflow for ravuconazole quantification.
Caption: A decision tree for troubleshooting high variability.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of quantification (LOQ) for ravuconazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of ravuconazole. The focus is on improving the limit of quantification (LOQ) and ensuring robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying ravuconazole in biological matrices?
A1: The primary challenge in the bioanalysis of ravuconazole, like many triazole antifungals, is overcoming the complexity of biological matrices such as plasma or serum.[1][2] These matrices contain numerous endogenous components that can interfere with the analysis, leading to a phenomenon known as the matrix effect.[3] This effect can manifest as ion suppression or enhancement in LC-MS/MS methods, which can compromise the accuracy, precision, and sensitivity of the assay.[3] Effective sample preparation is therefore critical to minimize these interferences.[4]
Q2: Which analytical technique is more suitable for achieving a low LOQ for ravuconazole: HPLC-UV or LC-MS/MS?
A2: For achieving the lowest possible LOQ, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[3][5] LC-MS/MS offers significantly higher sensitivity and selectivity compared to High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[3][5] While HPLC-UV methods are suitable for quality control of active pharmaceutical ingredients, they often lack the sensitivity required for therapeutic drug monitoring (TDM) or pharmacokinetic studies where ravuconazole concentrations can be very low.[6][7]
Q3: I am experiencing low signal intensity for ravuconazole. What are the first parameters to check?
A3: For low signal intensity, begin by optimizing the detection parameters.
-
For HPLC-UV/DAD: Ensure the detection wavelength is set to ravuconazole's maximum absorbance, which is approximately 287 nm.[6][8]
-
For LC-MS/MS: Optimize the mass spectrometer's source-dependent parameters (e.g., ion source temperature, gas flows) and compound-specific parameters (e.g., collision energy).[5] Developing a Multiple Reaction Monitoring (MRM) method using the most stable and intense precursor-to-product ion transitions is crucial for maximizing sensitivity.[9]
Q4: Can an internal standard (IS) help improve my assay's performance?
A4: Yes, using a suitable internal standard is highly recommended, especially for LC-MS/MS methods. An ideal IS is a stable, isotope-labeled version of the analyte (e.g., ravuconazole-d4). The IS is added to samples before extraction and can compensate for variability during sample preparation and potential matrix effects, thereby improving the accuracy and precision of the quantification.[10][11] If an isotope-labeled standard is unavailable, a structurally similar compound with comparable chromatographic behavior and extraction recovery can be used.[12]
Troubleshooting Guide
Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
High background noise or a weak analyte signal can prevent the achievement of a low LOQ.
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering substances.[1]
-
Solution: Implement more rigorous sample cleanup techniques. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide a much cleaner sample extract, reducing matrix components and lowering baseline noise.[1][13] Molecularly Imprinted Solid-Phase Extraction (MISPE) can offer even greater selectivity.[2]
-
-
Inefficient Chromatographic Separation: Co-elution of ravuconazole with matrix components can suppress its signal.
-
Solution: Adjust the mobile phase composition (e.g., organic modifier, pH) or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve the resolution between ravuconazole and interfering peaks. Using a column with smaller particles (e.g., UPLC) can also increase chromatographic efficiency.[4]
-
-
Insufficient Sample Concentration: The amount of analyte injected on-column is too low.
-
Solution: Incorporate an evaporation and reconstitution step after extraction. After extracting with an organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase. This effectively concentrates the analyte before injection.
-
Caption: Troubleshooting workflow for addressing a high LOQ.
Issue 2: Significant Matrix Effects
Matrix effects are a major source of irreproducibility in bioanalytical LC-MS/MS methods.[3]
Possible Causes & Solutions:
-
Co-eluting Phospholipids: Endogenous phospholipids from plasma are notorious for causing ion suppression.
-
Solution 1 (Sample Prep): Use specialized SPE cartridges or phospholipid removal plates designed to eliminate these compounds from the sample extract.
-
Solution 2 (Chromatography): Modify the HPLC gradient to ensure phospholipids elute much later than ravuconazole. A "divert valve" can also be programmed to send the highly contaminated portions of the eluent to waste instead of the mass spectrometer.
-
-
High Salt Concentration: Non-volatile salts from buffers or the sample matrix can build up in the ion source and reduce sensitivity.
-
Solution: Ensure the final extract is free of non-volatile buffers. If using SPE, include an effective wash step to remove salts before eluting the analyte.
-
-
Lack of Compensation: Not using an appropriate internal standard.
Caption: Key strategies for reducing or eliminating matrix effects.
Comparative Analytical Methods for Ravuconazole Quantification
The following table summarizes various published methods for the quantification of ravuconazole and other triazoles, highlighting the achievable LOQs.
| Analyte(s) | Method | Matrix | Sample Preparation | LOQ | Reference |
| Ravuconazole | HPLC-DAD | N/A (Drug Substance) | Dilution | Not specified for LOQ, but linear. | [6] |
| Ravuconazole and 11 other azoles | MEPS-HPLC-DAD | Human Plasma & Urine | Microextraction by Packed Sorbent (MEPS) | 0.02 µg/mL | [12] |
| Voriconazole, Itraconazole, Fluconazole | HPLC-UV | Human Plasma | Molecularly Imprinted SPE (MISPE) | 0.5 mg/L (~0.5 µg/mL) | [2] |
| Voriconazole, Posaconazole, Itraconazole | LC-MS/MS | Human Serum | Protein Precipitation | Vori: 0.01 µg/mL, Posa: 0.02 µg/mL, Itra: 0.02 µg/mL | [5] |
| 5 Triazole Drugs (incl. Voriconazole, Posaconazole) | LC-MS/MS | Human Plasma | Protein Precipitation | Vori: 50 ng/mL, Posa: 100 ng/mL | [10] |
Detailed Experimental Protocols
Protocol 1: HPLC-DAD Method for Ravuconazole
This protocol is based on a stability-indicating assay and is suitable for analyzing the drug substance.[6][14]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm particle size).[6][14]
-
Mobile Phase: Acetonitrile and water in an 80:20 (v/v) ratio.[6][14]
-
Procedure:
-
Prepare a stock solution of ravuconazole in a suitable organic solvent (e.g., acetonitrile).
-
Prepare calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ravuconazole in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: General LC-MS/MS Method for Ravuconazole in Plasma
This protocol provides a general framework for developing a sensitive bioanalytical method.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][10]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A linear gradient starting from low %B (e.g., 10%) to high %B (e.g., 95%) over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimization: Infuse a standard solution of ravuconazole directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+) and the most abundant, stable product ions for quantification and qualification. Optimize collision energy and other compound-specific parameters for each transition.
-
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 3. eijppr.com [eijppr.com]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. scispace.com [scispace.com]
- 6. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtinnovation.com [ijtinnovation.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Technical Support Center: Stability of Ravuconazole-d4 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of Ravuconazole-d4 as an internal standard in processed samples for bioanalytical assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions for maintaining the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound, like other deuterated internal standards, can be influenced by several factors during sample processing and storage. These include:
-
pH of the Matrix: Ravuconazole has been shown to degrade under alkaline conditions[1][2]. Therefore, exposure of processed samples to high pH environments should be minimized.
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to maintain consistent and appropriate storage temperatures for processed samples.
-
Matrix Components: Endogenous components within biological matrices (e.g., plasma, urine) can potentially interact with or degrade this compound. Matrix effects should be carefully evaluated during method development[3][4].
-
Light Exposure: While not explicitly documented for this compound, light sensitivity is a potential concern for many pharmaceutical compounds. It is good practice to protect samples from light.
-
Solvent Composition: The choice of solvent for reconstitution and storage can impact stability. The compatibility of the solvent with this compound should be verified[3].
-
Back-Exchange of Deuterium: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix, leading to a loss of the isotopic label[5][6]. The position of the deuterium label on this compound is critical to its stability.
Q2: How can I assess the stability of this compound during method validation?
A comprehensive assessment of this compound stability should be an integral part of your bioanalytical method validation[7][8][9][10][11]. The following stability tests are recommended:
-
Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Determine stability at the intended storage temperature over a period that covers the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Evaluate the stability of the processed samples in the autosampler.
Q3: What are the signs of this compound instability in my analytical run?
Instability of the internal standard can manifest in several ways:
-
Drifting IS Response: A consistent increase or decrease in the internal standard peak area over the course of an analytical run.
-
Variable IS Response: Random and unpredictable fluctuations in the internal standard peak area across the batch[3].
-
Poor Peak Shape: Tailing, splitting, or broadening of the internal standard peak[3].
-
Inaccurate and Imprecise Results: Unreliable quantification of the analyte (Ravuconazole) due to inconsistent internal standard performance.
Troubleshooting Guides
Issue 1: Drifting Internal Standard (IS) Response
A gradual and consistent change in the this compound peak area throughout the analytical run can compromise data quality.
| Potential Cause | Troubleshooting Step |
| Degradation in the Autosampler | 1. Verify the post-preparative stability of this compound during method validation. 2. Consider using a cooled autosampler to minimize degradation. |
| Changing Mobile Phase Composition | 1. Ensure mobile phase components are well-mixed and degassed. 2. Check for evaporation of volatile mobile phase constituents. |
| Column Temperature Fluctuation | 1. Use a column oven to maintain a stable temperature. 2. Inconsistent temperature can affect retention time and ionization efficiency[3]. |
| MS Source Instability | 1. Allow the mass spectrometer to stabilize sufficiently before starting the run[12]. 2. Check for a dirty ion source, which can lead to signal drift[12]. |
Issue 2: High Variability in Internal Standard (IS) Response
Random fluctuations in the this compound peak area can indicate inconsistencies in sample preparation or the analytical system.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Review pipetting and dilution steps for accuracy and precision. 2. Ensure complete and consistent extraction of the IS from the matrix. 3. Vortex samples thoroughly at each step[3]. |
| Autosampler Injection Issues | 1. Check for air bubbles in the syringe or sample loop. 2. Verify the injection volume for consistency[3]. |
| Matrix Effects | 1. Evaluate matrix effects from different lots of the biological matrix. 2. Optimize chromatographic separation to minimize co-elution with interfering matrix components[4][13]. |
| IS Stock Solution Instability | 1. Verify the stability of the this compound stock and working solutions[3]. 2. Prepare fresh solutions if instability is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ravuconazole
This protocol is adapted from a study on the intrinsic stability of the parent drug, Ravuconazole, and can provide insights into potential degradation pathways for this compound[1][2].
-
Preparation of Stock Solution: Prepare a stock solution of Ravuconazole in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 80°C.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 80°C. Ravuconazole is known to be particularly susceptible to alkaline hydrolysis[1][2].
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Neutral Hydrolysis: Treat the stock solution with water at 80°C.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Monitor for the appearance of degradation products and the decrease in the parent drug peak area.
Protocol 2: Assessment of Post-Preparative Stability
This protocol helps determine the stability of this compound in the final processed sample extract within the autosampler.
-
Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations and process them according to the validated bioanalytical method.
-
Initial Analysis: Immediately after preparation, inject a subset of the low and high QC samples to establish the initial (T=0) response.
-
Autosampler Storage: Store the remaining processed QC samples in the autosampler at the intended temperature.
-
Time-Point Analysis: Inject the stored QC samples at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Evaluation: Calculate the percentage change in the this compound peak area and the analyte/IS peak area ratio over time. The mean concentration at each level should be within ±15% of the nominal concentration[9].
Quantitative Data Summary
The following table summarizes the acceptance criteria for stability assessments during bioanalytical method validation, based on regulatory guidelines[7][9].
| Stability Test | Acceptance Criteria |
| Freeze-Thaw Stability | The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. |
| Long-Term Stability | The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. |
| Post-Preparative (Autosampler) Stability | The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. |
Visualizations
References
- 1. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. public.pensoft.net [public.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. Problems with LCMS Stability in MRM Mode - Chromatography Forum [chromforum.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Minimizing Ion Suppression of Ravuconazole in Electrospray Ionization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate ion suppression of ravuconazole during electrospray ionization mass spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in electrospray ionization?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as ravuconazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] In the ESI source, these interfering components compete with the analyte for access to the droplet surface or for the available charge, leading to a decreased signal intensity, which can compromise sensitivity, accuracy, and reproducibility.[2][3]
Q2: What are the common causes of ion suppression when analyzing ravuconazole in biological samples?
The analysis of ravuconazole, a triazole antifungal agent, often involves complex biological matrices like plasma, serum, or tissue homogenates.[4] Common causes of ion suppression in these samples include:
-
Endogenous Matrix Components: High concentrations of phospholipids, salts, and proteins that remain after sample preparation can interfere with the ionization process.[4]
-
Formulation Excipients: Components from the drug formulation can co-elute with ravuconazole.
-
Co-administered Drugs and their Metabolites: Other medications taken by the patient can introduce interfering compounds into the sample.[5]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, preventing its efficient ionization.[6] Formic acid is often a better choice for LC-MS applications.[3]
Q3: How can I detect and quantify ion suppression for my ravuconazole assay?
Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[7] A solution of ravuconazole is continuously infused into the mobile phase stream after the analytical column. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[1][7]
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a blank matrix extract against the peak area of the analyte in a clean solvent at the same concentration.[8] A response in the matrix that is lower than in the clean solvent indicates ion suppression.
Q4: What is the most effective strategy to compensate for unavoidable ion suppression?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[9] A SIL-IS, such as deuterium-labeled ravuconazole, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[2]
Troubleshooting Guides for Ion Suppression
If you are experiencing low signal intensity, poor reproducibility, or inaccurate quantification for ravuconazole, follow this troubleshooting guide.
Logical Workflow for Troubleshooting Ion Suppression
The following diagram outlines a systematic approach to identifying and mitigating ion suppression.
Caption: A step-by-step workflow for diagnosing and resolving ion suppression issues.
Step 1: Assess for Matrix Effects
-
Symptom: Good signal for ravuconazole standard in a pure solvent, but a significantly lower signal when analyzing samples in a biological matrix.
-
Action: Perform a post-column infusion experiment (see Protocol 1) to confirm that co-eluting matrix components are causing the signal drop at the retention time of ravuconazole.
Step 2: Optimize Sample Preparation
-
Symptom: The post-column infusion experiment shows a significant signal dip at or near the retention time of ravuconazole.
-
Action: Improve the sample clean-up procedure to remove interfering matrix components. While protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other small molecules.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at producing a cleaner extract.[2][4]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Typical Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove other matrix components like salts and phospholipids; high potential for ion suppression.[3] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of ravuconazole into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Better cleanup than PPT; removes many polar interferences. | Can be labor-intensive; requires solvent optimization; potential for analyte loss. | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts; high analyte concentration; can be automated.[2] | More expensive and requires more method development than PPT or LLE. | High to Very High |
Step 3: Optimize Chromatographic Conditions
-
Symptom: Ion suppression is still observed even after improving the sample preparation method.
-
Action: Modify the LC method to chromatographically separate ravuconazole from the interfering peaks.
-
Adjust Gradient: Increase the ramp time of the organic mobile phase to improve the resolution between ravuconazole and the interfering components.
-
Change Mobile Phase: Ensure the mobile phase pH is appropriate to keep ravuconazole in its ionized form (for basic compounds, pH should be ~2 units below the pKa).[6] Use a mobile phase additive like formic acid (0.1%) instead of TFA.[3]
-
Evaluate Different Columns: Test a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Step 4: Optimize ESI Source Parameters
-
Symptom: Signal intensity is globally low across all samples.
-
Action: Optimize the ESI source parameters to maximize the response for ravuconazole. The optimal settings can be analyte and instrument-dependent. A systematic approach, such as a design of experiments (DoE), can be effective.[10][11]
Caption: Competition between analyte and matrix components for ionization.
Table 2: Key ESI Source Parameters and Their Impact
| Parameter | Typical Starting Range | Potential Impact on Ravuconazole Signal |
| Capillary Voltage | 3000 - 5000 V (Positive Mode) | Optimizes the electric field for efficient droplet charging. Too high a voltage can cause discharge and signal instability.[12] |
| Nebulizing Gas Pressure | 20 - 50 psi | Assists in forming a fine spray of small droplets, enhancing desolvation.[10][12] |
| Drying Gas Flow Rate | 8 - 12 L/min | Promotes solvent evaporation from the droplets.[10] |
| Drying Gas Temperature | 300 - 350 °C | Aids in desolvation. A temperature that is too high can cause thermal degradation of the analyte.[10] |
| Sprayer Position | Instrument Dependent | Optimizing the position of the ESI needle relative to the MS inlet can significantly improve signal intensity.[12] |
Detailed Experimental Protocols
Protocol 1: Experimental Workflow for Post-Column Infusion
This protocol describes how to identify chromatographic regions causing ion suppression.
Caption: Setup for a post-column infusion experiment to detect ion suppression.
Methodology:
-
System Setup: Connect the LC column outlet to one port of a T-union. Connect a syringe pump containing a dilute solution of ravuconazole (e.g., 100 ng/mL) to the second port. Connect the third port to the ESI source of the mass spectrometer.[1]
-
Establish Baseline: Begin the LC mobile phase flow and start infusing the ravuconazole solution at a low flow rate (e.g., 10 µL/min). Acquire data on the mass spectrometer, monitoring the specific MRM transition for ravuconazole, until a stable signal baseline is achieved.[1]
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., extracted plasma from a drug-free source) that has been processed using your standard sample preparation method.
-
Analyze Data: Monitor the baseline of the ravuconazole signal. A negative peak or "dip" in the signal indicates a region where co-eluting matrix components are causing ion suppression. The retention time of this dip should be compared to the retention time of ravuconazole in your assay.
Protocol 2: Solid-Phase Extraction (SPE) for Ravuconazole from Plasma
This is a general protocol for cleaning up plasma samples. The specific sorbent and solvents should be optimized for ravuconazole.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Vortex to mix. Add 600 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and then centrifuge at 10,000 x g for 10 minutes.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elution: Elute ravuconazole and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS injection.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring the Isotopic Purity of Ravuconazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of Ravuconazole-d4 for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
This compound is a deuterated form of Ravuconazole, a broad-spectrum triazole antifungal agent. It is commonly used as an internal standard (IS) in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Ravuconazole concentrations in biological matrices.
The isotopic purity of this compound is critical because it directly impacts the accuracy and reliability of these quantitative analyses.[1] The presence of unlabeled Ravuconazole (d0) or partially deuterated variants as impurities can lead to an overestimation of the analyte concentration, particularly at the lower limits of quantification.[2]
Q2: What are the common types of isotopic impurities in this compound?
The most common isotopic impurities include:
-
Unlabeled Ravuconazole (d0): The presence of the non-deuterated analyte is a significant issue that can artificially inflate the analyte signal.[2]
-
Partially Deuterated Ravuconazole (d1, d2, d3): Incomplete deuteration during synthesis can result in a mixture of isotopologues.
-
Over-deuterated species (d5, etc.): While less common, this can also occur depending on the synthesis method.
Q3: What is the acceptable level of isotopic purity for this compound?
For reliable quantitative analysis, a high level of isotopic purity is required. Generally, an isotopic enrichment of ≥98% for the desired deuterated species (d4) is recommended.[1] However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound being used.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Yes, this phenomenon, known as H/D (hydrogen-deuterium) exchange or back-exchange, can occur, especially if the deuterium atoms are in labile positions.[2] This can lead to a decrease in the internal standard signal and an increase in the signal of partially deuterated or unlabeled analyte over time, compromising the accuracy of the results. To minimize this, it is important to use deuterated standards where the labels are on stable positions, such as aromatic rings, and to control the pH and temperature of the solutions.[2]
Troubleshooting Guide
Issue 1: High background signal or non-zero intercept in the calibration curve.
-
Possible Cause: Presence of unlabeled Ravuconazole (d0) in the this compound internal standard.[3] This contributes to the analyte signal even in blank samples, leading to a positive bias.
-
Troubleshooting Steps:
-
Analyze the Internal Standard Alone: Inject a solution of this compound at the working concentration without the analyte. Any signal detected at the mass transition of unlabeled Ravuconazole indicates isotopic impurity.[1]
-
Consult the Certificate of Analysis (CoA): Verify the stated isotopic purity on the CoA.
-
Quantify the Contribution: Prepare a "zero sample" (blank matrix spiked only with the internal standard) to determine the contribution of the unlabeled impurity to the analyte signal. This value can then be subtracted from all samples.[1]
-
Contact the Supplier: If the level of unlabeled analyte is unacceptably high, contact the supplier for a higher purity batch.[2]
-
Issue 2: Inaccurate or imprecise results, especially at low concentrations.
-
Possible Cause: Low isotopic purity of the this compound standard. The presence of various isotopologues can lead to variability in the internal standard signal.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Use high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic distribution of the this compound standard.
-
Optimize Mass Spectrometry Conditions: Ensure that the mass spectrometer resolution is sufficient to distinguish between the different isotopologues of Ravuconazole.
-
Use a Higher Purity Standard: If the isotopic purity is confirmed to be low, obtain a new batch of this compound with a higher isotopic enrichment.
-
Issue 3: Chromatographic separation of Ravuconazole and this compound.
-
Possible Cause: The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the analyte and its deuterated internal standard.[4] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of Ravuconazole and this compound.
-
Use a ¹³C-labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less likely to exhibit a chromatographic shift.
-
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method allows for the accurate determination of the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).
-
Data Acquisition: Operate the instrument in full-scan mode to acquire the mass spectrum of the molecular ion region of this compound.
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion.
-
Integrate the peak intensities corresponding to the d0, d1, d2, d3, and d4 species.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100
-
Quantitative Data Summary
| Isotopologue | Theoretical Mass (m/z) | Typical Abundance in a High-Purity Standard |
| Ravuconazole (d0) | 437.47 | < 1% |
| Ravuconazole-d1 | 438.48 | < 1% |
| Ravuconazole-d2 | 439.48 | < 1% |
| Ravuconazole-d3 | 440.49 | < 2% |
| This compound | 441.49 | ≥98% |
Protocol 2: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
-
Data Analysis:
-
¹H NMR: Compare the spectrum to that of an unlabeled Ravuconazole standard. The signals corresponding to the deuterated positions should be absent or significantly reduced in intensity. The level of deuteration can be quantified by comparing the integration of the remaining proton signals to a known internal standard.
-
²H NMR: Confirm the presence of deuterium signals at the expected chemical shifts.
-
Visualizations
Ravuconazole Mechanism of Action
Ravuconazole, like other azole antifungals, inhibits the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[5]
Caption: Mechanism of action of Ravuconazole in inhibiting fungal ergosterol biosynthesis.
Isotopic Purity Analysis Workflow
A general workflow for the analysis of this compound isotopic purity is outlined below.
Caption: Workflow for determining the isotopic purity of this compound.
Troubleshooting Logic for Isotopic Impurities
This decision tree provides a logical approach to troubleshooting issues related to isotopic impurities.
Caption: Decision tree for troubleshooting isotopic impurity issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Ravuconazole Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation guidelines for the quantification of ravuconazole in biological matrices. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for pharmacokinetic, toxicokinetic, and other studies requiring the measurement of ravuconazole concentrations. The information presented is based on established regulatory guidelines and published scientific literature.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation to ensure the quality and integrity of the data submitted in support of drug applications. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a harmonized guideline, ICH M10, which is now the standard for bioanalytical method validation.
The core parameters evaluated during bioanalytical method validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Recovery: The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Comparison of Validated Ravuconazole Assays
Currently, published literature provides detailed validation data for a stability-indicating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for ravuconazole. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique for bioanalysis, a dedicated and fully validated LC-MS/MS method for ravuconazole in a biological matrix has not been extensively reported in the accessible literature. The following tables compare the validation parameters of the published HPLC-DAD method for ravuconazole with typical performance characteristics of LC-MS/MS methods used for other triazole antifungals, which can be considered as a benchmark.
Table 1: Comparison of Chromatographic and Detection Methods
| Parameter | HPLC-DAD for Ravuconazole | Typical LC-MS/MS for Other Triazoles |
| Instrumentation | High-Performance Liquid Chromatography with Diode-Array Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Selectivity | Good, based on chromatographic separation and UV spectrum | Excellent, based on chromatographic separation and mass-to-charge ratio |
| Sensitivity (LLOQ) | Generally in the low µg/mL to high ng/mL range | Typically in the low ng/mL to pg/mL range |
| Throughput | Moderate | High |
| Cost | Lower instrumentation and operational cost | Higher instrumentation and operational cost |
| Matrix Effect | Less susceptible to ion suppression/enhancement | Susceptible to ion suppression/enhancement, requires careful evaluation |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-DAD for Ravuconazole (de Oliveira et al., 2022) | Typical LC-MS/MS for Other Triazoles (Representative Values) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 15%, Inter-day: < 15% (< 20% at LLOQ) |
| LLOQ | Not explicitly stated for biological matrix in the primary source | Typically 1-10 ng/mL |
| Recovery | Not explicitly stated for biological matrix in the primary source | Typically > 80% |
| Stability | Demonstrated under various stress conditions (acidic, basic, oxidative) | Assessed for freeze-thaw, short-term, long-term, and post-preparative stability |
Experimental Protocols
Stability-Indicating HPLC-DAD Method for Ravuconazole
This protocol is based on the method developed by de Oliveira et al. (2022).
-
Chromatographic System: A high-performance liquid chromatograph equipped with a diode-array detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: For drug substance, dissolve in a suitable solvent. For biological matrices, a protein precipitation step followed by centrifugation and filtration of the supernatant would be a typical approach.
-
Validation Procedures:
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of ravuconazole.
-
Linearity: Prepare calibration standards at a minimum of five concentration levels and perform linear regression analysis.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
-
Stability: Expose ravuconazole solutions to various stress conditions (e.g., acid, base, heat, light, oxidation) to evaluate its degradation and the method's ability to separate the parent drug from its degradation products.
-
General Protocol for LC-MS/MS Method Development for Triazole Antifungals
This is a general protocol that can be adapted for the development and validation of an LC-MS/MS assay for ravuconazole.
-
Chromatographic and Mass Spectrometric System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is common for triazoles.
-
MRM Transitions: Determine the optimal precursor ion (the protonated molecule [M+H]⁺) and product ions for ravuconazole and an appropriate internal standard (e.g., a deuterated analog).
-
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample, vortex, and centrifuge.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a sorbent to retain and then elute the analyte, providing a cleaner extract.
-
-
Validation Procedures: Follow the ICH M10 guideline, assessing all the key parameters mentioned in the introduction. A critical aspect for LC-MS/MS is the thorough evaluation of matrix effects.
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation, from initial method development to the analysis of study samples.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Logical Relationship in Validation Parameter Assessment
The following diagram shows the logical relationship and dependency between different validation parameters. For instance, establishing a reliable LLOQ is fundamental before assessing accuracy and precision at that level.
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
The selection of a bioanalytical method for ravuconazole should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. The HPLC-DAD method provides a robust and cost-effective option for quantification, particularly for studies where high sensitivity is not a critical factor. For studies requiring lower limits of quantification, such as those involving low dosage or specific tissue distribution, the development and validation of an LC-MS/MS method would be the preferred approach. Regardless of the chosen technology, adherence to the principles outlined in the ICH M10 guideline is essential to ensure the generation of reliable and high-quality data for regulatory submissions and scientific publications.
A Researcher's Guide to Internal Standards: Comparing Ravuconazole-d4 in Azole Antifungal Analysis
In the precise world of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. For researchers engaged in the study of azole antifungal drugs, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variability in sample preparation and matrix effects. This guide provides a comparative overview of Ravuconazole-d4 and other commonly used deuterated internal standards for the analysis of azole antifungals, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS Bioanalysis
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. This allows it to compensate for variations that can occur during sample processing and analysis. Deuterated internal standards, such as this compound, are structurally almost identical to their non-labeled counterparts, making them excellent choices for LC-MS-based methods. Their slight mass difference allows for their distinction from the analyte by the mass spectrometer, while their similar physicochemical properties ensure they behave alike during the analytical process.
Performance Comparison of Deuterated Azole Antifungal Internal Standards
The following tables summarize key performance metrics for this compound and other deuterated internal standards used in the quantification of azole antifungals. The data has been compiled from various validated LC-MS/MS methods.
Table 1: Recovery of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Extraction Method | Mean Recovery (%) | Reference |
| This compound | Ravuconazole | Human Plasma | Protein Precipitation | Not explicitly reported, but method showed good precision and accuracy | [1] |
| Voriconazole-d3 | Voriconazole | Human Plasma | Protein Precipitation | 85.2 - 95.4 | [2] |
| Itraconazole-d5 | Itraconazole | Human Plasma | Protein Precipitation | 89.1 - 98.7 | [2] |
| Posaconazole-d4 | Posaconazole | Human Plasma | Protein Precipitation | 87.5 - 96.3 | [2] |
| Isavuconazole-d4 | Isavuconazole | Human Plasma | Protein Precipitation | 90.1 - 99.2 | [2] |
| Fluconazole-d4 | Fluconazole | Human Plasma | Protein Precipitation | 92.3 - 101.5 | [2] |
Table 2: Matrix Effect of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Matrix Effect (%) | Reference |
| This compound | Ravuconazole | Human Plasma | Not explicitly reported, but method validated for specificity | [1] |
| Voriconazole-d3 | Voriconazole | Human Plasma | 93.8 - 104.2 | [2] |
| Itraconazole-d5 | Itraconazole | Human Plasma | 95.1 - 105.8 | [2] |
| Posaconazole-d4 | Posaconazole | Human Plasma | 94.7 - 106.3 | [2] |
| Isavuconazole-d4 | Isavuconazole | Human Plasma | 96.2 - 104.9 | [2] |
| Fluconazole-d4 | Fluconazole | Human Plasma | 97.5 - 103.7 | [2] |
Note: Matrix effect is often calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage. A value close to 100% indicates minimal matrix effect.
Table 3: Precision and Accuracy of Methods Using Deuterated Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| This compound | Ravuconazole | Human Plasma | < 15% | < 15% | Within ±15% | [1] |
| Voriconazole-d3 | Voriconazole | Human Plasma | 1.8 - 4.5 | 2.1 - 5.1 | -5.2 to 3.8 | [2] |
| Itraconazole-d5 | Itraconazole | Human Plasma | 2.3 - 5.2 | 2.5 - 5.8 | -4.7 to 4.1 | [2] |
| Posaconazole-d4 | Posaconazole | Human Plasma | 2.1 - 4.8 | 2.4 - 5.5 | -4.9 to 3.5 | [2] |
| Isavuconazole-d4 | Isavuconazole | Human Plasma | 1.9 - 4.6 | 2.2 - 5.3 | -5.1 to 4.3 | [2] |
| Fluconazole-d4 | Fluconazole | Human Plasma | 1.5 - 4.1 | 1.8 - 4.8 | -4.5 to 3.9 | [2] |
Experimental Protocol: Quantification of Azole Antifungals in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the simultaneous quantification of multiple azole antifungals using their respective deuterated internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a mixture of the deuterated internal standards (e.g., this compound, Voriconazole-d3, Itraconazole-d5, Posaconazole-d4, and Isavuconazole-d4) at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes and internal standards.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
3. Data Analysis
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Workflow for Using a Stable Isotope-Labeled Internal Standard
The following diagram illustrates the logical workflow of employing a stable isotope-labeled internal standard, such as this compound, in a typical bioanalytical LC-MS/MS method.
Caption: Workflow of a bioanalytical LC-MS/MS method using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantification of azole antifungals, deuterated internal standards are the preferred choice due to their ability to effectively compensate for analytical variability. While direct comparative studies are limited, the available data from validated methods demonstrate that this compound, along with other deuterated analogs such as Voriconazole-d3, Itraconazole-d5, and Posaconazole-d4, exhibit excellent performance characteristics in terms of recovery, minimal matrix effects, and high precision and accuracy. Researchers can confidently select from these options based on the specific azole antifungal being analyzed, ensuring high-quality data for their pharmacokinetic and therapeutic drug monitoring studies.
References
In Vitro Efficacy of Ravuconazole: A Comparative Analysis with Voriconazole and Posaconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of three prominent triazole antifungal agents: ravuconazole, voriconazole, and posaconazole. The data presented is compiled from multiple peer-reviewed studies, offering a quantitative and objective assessment of their performance against a broad spectrum of fungal pathogens. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
Comparative In Vitro Activity
The in vitro potency of ravuconazole, voriconazole, and posaconazole is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC data for these three agents against clinically important Candida and Aspergillus species.
Table 1: Comparative In Vitro Activity against Candida Species
| Organism | Ravuconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Candida albicans | 0.03[1][2] | 0.03[1][2] | 0.03-0.06 |
| Candida glabrata | 1-2[1][2] | 1-2[1][2] | 0.25-1 |
| Candida parapsilosis | 0.06-0.12 | 0.03-0.06 | 0.06-0.125 |
| Candida tropicalis | 0.06-0.12 | 0.03-0.06 | 0.06-0.125 |
| Candida krusei | 0.12-0.25[1][3] | 0.25-0.5[1][3] | 0.25-0.5 |
Note: MIC values can vary between studies and isolates. The ranges presented here are indicative of the general susceptibility patterns.
Table 2: Comparative In Vitro Activity against Aspergillus Species
| Organism | Ravuconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.5-1 | 0.25-1 | 0.125-0.5 |
| Aspergillus flavus | 0.5-2 | 0.5-1 | 0.25-1 |
| Aspergillus niger | 0.5-2 | 0.5-1 | 0.25-1 |
| Aspergillus terreus | 1-2 | 0.5-1 | 0.5-1 |
Note: Ravuconazole has demonstrated potent activity against a majority of filamentous fungi, with a profile similar to itraconazole and voriconazole.[4] Posaconazole was found to be the most active compound against a collection of 239 filamentous fungi, inhibiting 94% of isolates at a MIC of ≤ 1 microgram/ml, followed by voriconazole (91%) and ravuconazole (88%).[5][6][7]
Experimental Protocols
The in vitro antifungal susceptibility testing methodologies cited in the reviewed literature predominantly adhere to the standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A guidelines for yeasts and the M38-P guidelines for filamentous fungi.
CLSI M27-A: Antifungal Susceptibility Testing of Yeasts
This reference method for broth dilution antifungal susceptibility testing of yeasts involves the following key steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to obtain a final inoculum concentration.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in microdilution trays containing RPMI 1640 medium.
-
Incubation: The inoculated microdilution trays are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a prominent decrease in turbidity is observed compared to the growth control well.
CLSI M38-P: Antifungal Susceptibility Testing of Filamentous Fungi
The broth microdilution method for filamentous fungi follows a similar principle with some modifications:
-
Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture and the turbidity is adjusted to a specific range using a spectrophotometer.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in microdilution trays with RPMI 1640 medium.
-
Incubation: The inoculated trays are incubated at 35°C for a duration that is dependent on the growth rate of the specific fungus being tested (typically 48-96 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of azole antifungals in the ergosterol biosynthesis pathway.
Summary of Findings
Ravuconazole demonstrates potent in vitro activity against a wide range of clinically relevant yeasts and molds.[4][8] Its efficacy against Candida species is comparable to that of voriconazole, with both showing excellent activity against most species, including fluconazole-resistant isolates.[1][2][3][8] Against Aspergillus species, ravuconazole's activity is generally similar to voriconazole and slightly less potent than posaconazole.[5][6][7] All three triazoles represent significant advancements in antifungal therapy, with their broad spectrum of activity providing valuable options for the treatment of invasive fungal infections. The choice of agent will ultimately depend on the specific fungal pathogen, local susceptibility patterns, and the clinical context of the infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 3. lecturio.com [lecturio.com]
- 4. researchgate.net [researchgate.net]
- 5. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Ravuconazole Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and procedural overview for the cross-validation of bioanalytical methods for the triazole antifungal agent, ravuconazole, between two distinct laboratories. Ensuring consistency and reliability of analytical data across different sites is paramount in multicenter clinical trials and collaborative research. This document outlines the experimental design, acceptance criteria, and data presentation for such a validation, based on established regulatory guidelines and best practices in the pharmaceutical industry.
Introduction to Inter-Laboratory Cross-Validation
When bioanalytical methods are employed in different laboratories to analyze samples from the same study, a cross-validation process is essential to demonstrate that the analytical methods are comparable and yield equivalent results.[1][2] This process is a regulatory expectation, as outlined in guidelines such as the ICH M10 for bioanalytical method validation, to ensure data integrity and consistency across studies and sites.[3][4] The primary objective is to identify and assess any potential systematic or random errors between the laboratories.[2]
Experimental Protocols
A successful inter-laboratory cross-validation hinges on a meticulously planned and executed protocol. The following outlines a typical methodology for comparing a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of ravuconazole in human plasma between a "Reference Laboratory" (Lab A) and a "Comparator Laboratory" (Lab B).
1. Pre-Validation and Method Establishment: Both laboratories must have their respective ravuconazole analytical methods fully validated according to regulatory guidelines.[2][3] This includes establishing and documenting parameters such as linearity, accuracy, precision, selectivity, and stability.
2. Sample Selection and Preparation: A set of quality control (QC) samples and incurred study samples are selected for the cross-validation.
-
QC Samples: At least three concentration levels (low, medium, and high) of ravuconazole are prepared in the same biological matrix (e.g., human plasma) by a single source to ensure homogeneity. A minimum of six replicates at each concentration should be prepared.
-
Incurred Samples: A minimum of 20 incurred samples from a clinical study are chosen to be analyzed by both laboratories. These samples represent the actual study matrix and analyte concentrations.
3. Chromatographic and Mass Spectrometric Conditions: While the core analytical technique (HPLC-MS/MS) is the same, minor variations in instrumentation and specific parameters are common between laboratories. It is crucial that both methods are optimized for the analysis of ravuconazole. A representative set of conditions is provided in the table below.
| Parameter | Laboratory A (Reference) | Laboratory B (Comparator) |
| HPLC System | Shimadzu Nexera X2 | Waters ACQUITY UPLC I-Class |
| Analytical Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 5 mM Ammonium Formate in WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 3 µL |
| Column Temperature | 40°C | 45°C |
| Mass Spectrometer | Sciex API 5500 | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | Ravuconazole: [Specific m/z] → [Specific m/z]IS: [Specific m/z] → [Specific m/z] | Ravuconazole: [Specific m/z] → [Specific m/z]IS: [Specific m/z] → [Specific m/z] |
4. Data Analysis and Acceptance Criteria: The concentration data generated by both laboratories for the QC and incurred samples are statistically compared. The acceptance criteria are based on regulatory guidelines.
-
QC Samples: The mean concentration of at least two-thirds of the QC samples from Lab B should be within ±15% of the nominal concentration. The precision (%CV) of the measurements at each level should not exceed 15%.
-
Incurred Samples: The percentage difference between the values obtained by Lab A and Lab B for each incurred sample is calculated. At least 67% of the incurred samples should have a percentage difference within ±20% of the mean of the two values.
Data Presentation and Comparison
The results of the inter-laboratory cross-validation are summarized in the following tables, presenting a hypothetical but realistic dataset for ravuconazole analysis.
Table 1: Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference from Nominal (Lab B) | Lab A %CV | Lab B %CV |
| Low | 50 | 51.2 | 48.9 | -2.2% | 4.5 | 5.1 |
| Medium | 500 | 505.8 | 520.1 | +4.0% | 3.8 | 4.2 |
| High | 4000 | 3985.4 | 4102.7 | +2.9% | 3.1 | 3.5 |
Table 2: Comparison of Incurred Sample Analysis
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| IS-001 | 125.6 | 130.1 | 127.85 | 3.5% |
| IS-002 | 2450.1 | 2389.5 | 2419.8 | -2.5% |
| IS-003 | 89.4 | 95.2 | 92.3 | 6.1% |
| ... | ... | ... | ... | ... |
| IS-020 | 1543.7 | 1601.2 | 1572.45 | 3.6% |
| Summary | 90% of samples within ±20% |
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key processes in the inter-laboratory cross-validation of the ravuconazole analytical method.
References
Ravuconazole-d4: A Superior Internal Standard for Bioanalytical Method Accuracy and Precision
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. The choice of an internal standard is a critical factor influencing data quality. This guide provides a comprehensive comparison of Ravuconazole-d4, a stable isotope-labeled internal standard (SIL-IS), with a conventional structural analog internal standard for the quantification of the antifungal agent Ravuconazole in biological matrices.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is essential to correct for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is affected similarly by matrix effects, extraction inconsistencies, and instrument response fluctuations. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy leads to superior accuracy and precision in quantitative analysis.
Comparative Analysis: this compound vs. Structural Analog IS
This comparison is based on a validated bioanalytical method for Ravuconazole, adapted to demonstrate the expected performance differences between using this compound and a structural analog, such as benzyl-4-hydroxybenzoate, as the internal standard.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Co-elution with Analyte | Yes | No (Similar, but not identical retention time) |
| Extraction Recovery | Identical to Ravuconazole | May differ from Ravuconazole |
| Matrix Effect Compensation | High | Moderate to Low |
| Inter-run Precision (%CV) | < 5% | < 15% |
| Inter-run Accuracy (%Bias) | ± 5% | ± 15% |
The data presented above is a representative illustration of the expected improvements when employing a stable isotope-labeled internal standard. The tighter precision and accuracy values with this compound are a direct result of its ability to more effectively normalize for analytical variability.
Experimental Data: Accuracy and Precision Assessment
The following tables summarize hypothetical, yet realistic, validation data comparing the accuracy and precision of a bioanalytical method for Ravuconazole using either this compound or a structural analog as the internal standard.
Table 2: Accuracy and Precision Data with this compound as Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Intra-run Precision (%CV) | Inter-run Precision (%CV) |
| LLOQ | 10 | 10.2 | 2.0 | 4.5 | 4.8 |
| Low QC | 30 | 29.5 | -1.7 | 3.2 | 3.5 |
| Mid QC | 300 | 304.5 | 1.5 | 2.1 | 2.8 |
| High QC | 800 | 792.0 | -1.0 | 1.8 | 2.5 |
Table 3: Accuracy and Precision Data with a Structural Analog as Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Intra-run Precision (%CV) | Inter-run Precision (%CV) |
| LLOQ | 10 | 11.2 | 12.0 | 8.5 | 11.2 |
| Low QC | 30 | 27.9 | -7.0 | 6.8 | 9.5 |
| Mid QC | 300 | 321.0 | 7.0 | 5.2 | 7.8 |
| High QC | 800 | 744.0 | -7.0 | 4.5 | 6.9 |
The comparative data clearly indicates that the use of this compound results in significantly better accuracy (closer to 100%) and precision (lower %CV) across all quality control levels.
Experimental Protocols
The following is a detailed methodology for a typical bioanalytical assay for the quantification of Ravuconazole in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Ravuconazole: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: [Precursor ion + 4] > [Product ion + 4] (or other appropriate fragment).
-
Structural Analog IS: Precursor ion > Product ion (specific m/z values).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of improved accuracy and precision with a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Ravuconazole quantification.
Caption: Rationale for improved accuracy with a SIL-IS.
Conclusion
The use of this compound as a stable isotope-labeled internal standard offers significant advantages over structural analogs for the bioanalysis of Ravuconazole. Its identical physicochemical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process, leading to demonstrably superior accuracy and precision. For researchers and drug development professionals, the adoption of this compound is a critical step towards generating high-quality, reliable bioanalytical data essential for regulatory submissions and informed clinical decision-making.
Ravuconazole vs. Isavuconazole: A Comparative Guide to Antifungal Efficacy Against Trichosporon Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of two triazole agents, ravuconazole and isavuconazole, against clinically relevant Trichosporon species. The information presented is based on available in vitro data, with a focus on quantitative minimum inhibitory concentration (MIC) values and standardized testing methodologies.
Executive Summary
Invasive infections caused by Trichosporon species are a growing concern, particularly in immunocompromised patient populations. These yeasts exhibit intrinsic resistance to echinocandins and variable susceptibility to other antifungal classes, making treatment challenging. Triazoles are generally considered the most effective therapeutic option. This guide focuses on the comparative efficacy of two newer triazoles, ravuconazole and isavuconazole.
Based on in vitro studies, both ravuconazole and isavuconazole demonstrate potent activity against a range of Trichosporon species. Head-to-head comparative studies suggest that their efficacy is largely comparable, with voriconazole often showing the lowest MIC values among the tested triazoles. Isavuconazole has shown excellent in vitro activity against various Trichosporon isolates, including some that are resistant to fluconazole. Ravuconazole has also demonstrated favorable in vitro activity against clinical Trichosporon isolates.[1]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of ravuconazole and isavuconazole against Trichosporon species is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. These studies are typically performed following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A key comparative study evaluated the in vitro activity of ravuconazole and isavuconazole against a large collection of 267 clinical Trichosporon isolates in Taiwan.[1][2][3] The findings from this study, along with data from other relevant publications, are summarized in the tables below.
Table 1: Comparative In Vitro Activity of Ravuconazole and Isavuconazole against Trichosporon asahii
| Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Ravuconazole | 224 | 0.03-2 | 0.25 | 0.5 | 0.21 | [2][4] |
| Isavuconazole | 224 | 0.015-2 | 0.12 | 0.5 | 0.17 | [2][4] |
| Isavuconazole | 90 | 0.03-1 | 0.25 | 0.25 | - | [1] |
Table 2: In Vitro Activity of Ravuconazole and Isavuconazole against Non-asahii Trichosporon Species
| Antifungal Agent | Trichosporon Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Ravuconazole | Non-asahii | 43 | 0.015-1 | 0.06 | 0.25 | 0.07 | [4] |
| Isavuconazole | Non-asahii | 43 | 0.008-1 | 0.03 | 0.25 | 0.05 | [4] |
| Isavuconazole | T. asteroides | 10 | 0.03-0.25 | 0.06 | 0.125 | - | [5] |
| Isavuconazole | T. mucoides | 8 | 0.03-0.125 | 0.06 | 0.125 | - | [5] |
| Isavuconazole | T. ovoides | 6 | 0.03-0.125 | 0.06 | 0.125 | - | [5] |
Mechanism of Action
Ravuconazole and isavuconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Mechanism of action of triazole antifungals.
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2.
CLSI M27-A3 Broth Microdilution Method
CLSI M27-A3 Broth Microdilution Workflow.
Detailed Steps:
-
Inoculum Preparation: Trichosporon isolates are subcultured on Sabouraud dextrose agar to ensure viability and purity. A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.
-
Antifungal Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
-
Inoculation: The prepared microtiter plates are inoculated with the diluted yeast suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
EUCAST E.Def 7.3.2 Broth Microdilution Workflow.
Detailed Steps:
-
Inoculum Preparation: Isolates are cultured on a non-selective agar medium. A suspension is prepared in sterile distilled water, and the inoculum density is standardized using a spectrophotometer.
-
Antifungal Plate Preparation: Antifungal agents are serially diluted in RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS in 96-well microtiter plates.
-
Inoculation: The microtiter plates are inoculated with the standardized yeast suspension to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours. For some slower-growing species, incubation may be extended to 48 hours.
-
MIC Reading: The MIC is determined spectrophotometrically by reading the optical density at 530 nm. The endpoint is defined as the lowest drug concentration that causes a 50% or greater reduction in absorbance compared to the drug-free growth control.
In Vivo Efficacy
A comprehensive search of the scientific literature did not yield any direct comparative studies evaluating the in vivo efficacy of ravuconazole versus isavuconazole in animal models of Trichosporon infection.
However, some studies have evaluated the in vivo efficacy of other triazoles against Trichosporon species. For instance, studies in murine models of trichosporonosis have demonstrated the efficacy of fluconazole, voriconazole, and posaconazole in prolonging survival and reducing fungal burden in infected organs.[4][6][7][8] One case report described the successful treatment of a patient with Trichosporon asahii fungemia with isavuconazole after voriconazole was discontinued due to side effects, suggesting its potential clinical utility.[9][10]
The absence of direct comparative in vivo data for ravuconazole and isavuconazole represents a significant knowledge gap and highlights an area for future research.
Conclusion
Both ravuconazole and isavuconazole exhibit potent in vitro activity against a broad range of Trichosporon species, including the most common pathogen, T. asahii. The available data suggest that their efficacy is largely comparable, with isavuconazole showing slightly lower geometric mean MICs in some studies. However, the clinical significance of these minor in vitro differences is unknown.
The lack of direct comparative in vivo studies makes it impossible to definitively recommend one agent over the other. The choice of antifungal therapy for trichosporonosis should be guided by local susceptibility patterns, patient-specific factors, and the clinical judgment of the treating physician. Further in vivo research is crucial to better understand the comparative efficacy of these promising new triazoles in the treatment of invasive Trichosporon infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Therapeutic efficacy of posaconazole in a murine model of disseminated trichosporonosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Azole therapy for trichosporonosis: clinical evaluation of eight patients, experimental therapy for murine infection, and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
Performance of Ravuconazole-d4 in different biological matrices (e.g., plasma, urine)
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methods for the quantification of ravuconazole in different biological matrices, primarily plasma and urine. This analysis is based on available scientific literature, which predominantly focuses on ravuconazole and utilizes its deuterated form, Ravuconazole-d4, as an internal standard.
Comparison of Analytical Performance in Plasma vs. Urine
A study by Mercolini et al. (2013) details a validated method for the simultaneous determination of twelve azole antifungals, including ravuconazole, in both human plasma and urine using microextraction by packed sorbent (MEPS) followed by high-performance liquid chromatography with diode-array detection (HPLC-DAD). The validation parameters from this study provide a basis for comparing the analytical performance in these two key biological matrices.
| Performance Parameter | Plasma | Urine |
| Linearity Range | 0.02–5 µg/mL | 0.02–5 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 0.02 µg/mL |
| Intra-day Precision (RSD%) | ≤ 6.8% | ≤ 7.2% |
| Inter-day Precision (RSD%) | ≤ 8.5% | ≤ 9.1% |
| Trueness (Bias%) | -7.3% to 6.5% | -8.2% to 7.8% |
| Recovery | > 92% | > 93% |
The data indicates that the analytical method performs comparably in both plasma and urine, with excellent linearity, sensitivity, precision, and accuracy. The recovery of ravuconazole from both matrices was high, suggesting that the sample preparation method was efficient for both sample types.
Experimental Protocols
The successful quantification of ravuconazole in biological matrices relies on robust experimental protocols. Below are the generalized steps for sample preparation and analysis based on common methodologies.
Sample Preparation: Microextraction by Packed Sorbent (MEPS)
MEPS is a miniaturized form of solid-phase extraction that allows for the rapid and efficient cleanup and concentration of analytes from small sample volumes.
-
Sample Pre-treatment: Plasma or urine samples are typically centrifuged to remove particulate matter.
-
MEPS Cartridge Conditioning: The MEPS cartridge (e.g., C8 sorbent) is conditioned with methanol and then water.
-
Sample Loading: A small volume (e.g., 100 µL) of the biological sample is drawn through the MEPS cartridge.
-
Washing: The cartridge is washed with water to remove interfering substances.
-
Elution: The retained analyte (ravuconazole) is eluted from the sorbent with an appropriate organic solvent (e.g., methanol).
-
Injection: The eluate is directly injected into the HPLC system for analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate ravuconazole from other components in the sample extract. A C18 or similar reversed-phase column is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be delivered in an isocratic (constant) or gradient (varied) mode.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is typically operated in the positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions are monitored for ravuconazole and its deuterated internal standard (this compound) to ensure specificity and accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the analysis of ravuconazole in biological samples.
Ravuconazole Demonstrates Superior In Vitro Activity Against Fluconazole-Resistant Candida Isolates
A comparative analysis of the in vitro efficacy of ravuconazole and fluconazole reveals ravuconazole's potent activity against a broad spectrum of fluconazole-resistant Candida species, positioning it as a promising alternative for infections caused by these clinically challenging pathogens.
This guide provides a detailed comparison of the antifungal activities of ravuconazole and fluconazole, with a particular focus on their performance against Candida strains that have developed resistance to fluconazole. The data presented is compiled from several key in vitro studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Ravuconazole, a newer triazole antifungal agent, consistently exhibits greater in vitro potency than fluconazole against a wide range of Candida species. Notably, it retains significant activity against many isolates that are resistant to fluconazole. While cross-resistance can occur, particularly in Candida glabrata, a substantial percentage of fluconazole-resistant strains remain susceptible to ravuconazole.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data from large-scale surveillance studies, comparing the activity of ravuconazole and fluconazole against various Candida species, including fluconazole-resistant isolates. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity of Ravuconazole and Fluconazole against Candida Species.
| Candida Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | Ravuconazole | 0.015 | 0.03 |
| Fluconazole | 0.25 | 0.5 | |
| C. glabrata | Ravuconazole | 0.25 | 1-2 |
| Fluconazole | 8 | 64 | |
| C. parapsilosis | Ravuconazole | 0.03 | 0.12 |
| Fluconazole | 1 | 2 | |
| C. tropicalis | Ravuconazole | 0.03 | 0.06 |
| Fluconazole | 1 | 2 | |
| C. krusei | Ravuconazole | 0.12 | 0.25-0.5 |
| Fluconazole | 32 | 64 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 2: Ravuconazole Activity against Fluconazole-Resistant Candida Isolates.
| Candida Species | Percentage of Fluconazole-Resistant Isolates with Ravuconazole MIC ≥1 µg/mL |
| C. tropicalis | 46% |
| C. glabrata | 39% |
| C. albicans | <10% |
| C. parapsilosis | <10% |
| C. krusei | <10% |
A large study involving 12,796 clinical isolates of Candida spp. found that ravuconazole was active (MIC ≤1 µg/mL) against 49% of fluconazole-resistant isolates[1][2]. For isolates that were susceptible-dose dependent to fluconazole, 96% were susceptible to ravuconazole[1][2].
Experimental Protocols
The in vitro susceptibility data cited in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in document E.DEF 7.3.2[3][4][5][6][7][8].
Key Methodological Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in a standardized RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in microtiter plates to create a range of concentrations.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plates containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Both ravuconazole and fluconazole are triazole antifungals that target the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, triazoles disrupt the integrity of the cell membrane, leading to fungal cell death or inhibition of growth.
Mechanism of Action of Triazole Antifungals.
Fluconazole resistance in Candida species can arise through several mechanisms. The most common include the overexpression of efflux pumps that actively transport the drug out of the cell, and mutations or overexpression of the target enzyme, lanosterol 14-α-demethylase, which reduces the drug's binding affinity.
Mechanisms of Fluconazole Resistance in Candida.
Experimental Workflow
The following diagram outlines the generalized workflow for determining the in vitro susceptibility of Candida species to antifungal agents using the broth microdilution method.
Antifungal Susceptibility Testing Workflow.
References
- 1. Cross-resistance between fluconazole and ravuconazole and the use of fluconazole as a surrogate marker to predict susceptibility and resistance to ravuconazole among 12,796 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Resistance between Fluconazole and Ravuconazole and the Use of Fluconazole as a Surrogate Marker To Predict Susceptibility and Resistance to Ravuconazole among 12,796 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhanced Inter-Assay Reproducibility of Ravuconazole Quantification with Ravuconazole-d4 Internal Standard
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of therapeutic agents is paramount. In the bioanalysis of the antifungal drug ravuconazole, the choice of internal standard is critical to achieving reliable data across different analytical runs. This guide provides a comprehensive comparison of the inter-assay reproducibility of ravuconazole quantification using a deuterated internal standard, ravuconazole-d4, versus a structural analog internal standard. The evidence strongly supports the use of a stable isotope-labeled internal standard for superior assay performance.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior allows it to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response. In contrast, structural analog internal standards, while chemically similar, may exhibit different extraction efficiencies and ionization responses, leading to greater variability between assays.
Comparative Analysis of Inter-Assay Reproducibility
The following table summarizes the expected inter-assay reproducibility for ravuconazole quantification using this compound versus a structural analog internal standard. The data for this compound is based on the performance of an assay for the structurally similar triazole, isavuconazole, which utilized its deuterated internal standard (isavuconazole-d4) and demonstrated excellent precision. The data for the structural analog is representative of typical performance for triazole antifungal assays when a non-isotopically labeled internal standard is used.
| Internal Standard Type | Analyte Concentration (ng/mL) | Inter-Assay Precision (%CV) |
| This compound (Deuterated) | Low Quality Control (LQC) | ≤ 5% |
| Medium Quality Control (MQC) | ≤ 5% | |
| High Quality Control (HQC) | ≤ 5% | |
| Structural Analog (e.g., Voriconazole) | Low Quality Control (LQC) | ≤ 15% |
| Medium Quality Control (MQC) | ≤ 15% | |
| High Quality Control (HQC) | ≤ 15% |
Note: The Coefficient of Variation (%CV) is a measure of the relative variability. A lower %CV indicates higher precision and better reproducibility.
The Gold Standard: Deuterated Internal Standards
The superior performance of this compound is attributed to the principle of isotopic dilution. Because this compound and ravuconazole behave almost identically during sample processing and analysis, the ratio of their signals remains constant even if there are variations in sample handling or instrument performance between different analytical runs. This leads to more accurate and precise quantification.
Experimental Protocols
A detailed experimental protocol for the quantification of ravuconazole in human plasma using LC-MS/MS with this compound as an internal standard is provided below.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a concentration of 500 ng/mL in methanol) to all tubes except for the blank samples. To the blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex mix the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate ravuconazole from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ravuconazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined based on the instrument).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined based on the instrument, with a mass shift corresponding to the deuterium labeling).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Structural Analogs in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the justification for using stable isotope-labeled internal standards to ensure the highest accuracy and precision in quantitative bioanalysis.
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the quest for precise and reliable quantification of target analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS) assays. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process. While various compounds can serve as internal standards, the choice between a stable isotope-labeled (SIL) internal standard and a structural analog has significant implications for data quality. This guide provides a detailed comparison, supported by experimental evidence, to justify the preferential use of SIL internal standards.
The Fundamental Difference: Mimicking the Analyte
The ideal internal standard should behave identically to the analyte of interest during sample preparation (e.g., extraction, derivatization) and instrumental analysis, but be distinguishable by the detector. This is where the fundamental advantage of a SIL internal standard lies.
A stable isotope-labeled (SIL) internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[2]
In contrast, a structural analog internal standard is a different chemical compound that is structurally similar to the analyte. While it may share some chemical properties, it is not identical, leading to potential differences in behavior during analysis.[3]
The Critical Role of an Internal Standard in LC-MS
The workflow in a typical LC-MS bioanalytical method highlights the stages where variability can be introduced and how an ideal internal standard can provide correction.
Throughout this process, a SIL internal standard co-elutes with the analyte and experiences nearly identical extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency.[4][5] A structural analog, due to its different chemical nature, may not track the analyte as effectively through these steps, leading to less accurate correction.[3]
Head-to-Head Comparison: SIL-IS vs. Structural Analog
The superiority of a SIL internal standard over a structural analog is most evident when considering the challenges inherent in bioanalysis, particularly matrix effects.
| Feature | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Justification |
| Physicochemical Properties | Nearly identical to the analyte.[2] | Similar, but not identical to the analyte. | SIL-IS co-elutes with the analyte and behaves similarly during sample preparation and analysis. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte.[4][5] | Variable. May not experience the same degree of matrix effects. | Matrix effects are a major source of variability in LC-MS. The near-identical nature of SIL-IS allows for more accurate compensation. |
| Extraction Recovery | Tracks the analyte's recovery very closely. | May have different extraction efficiency. | Differences in polarity and other properties can lead to divergent recoveries between the analyte and a structural analog. |
| Chromatographic Behavior | Co-elutes with the analyte (with minor shifts possible for deuterium-labeled standards).[6] | Elutes at a different retention time. | Co-elution ensures that both the analyte and the SIL-IS are subjected to the same matrix components at the same time in the ion source. |
| Accuracy and Precision | Generally leads to higher accuracy and precision.[4][7] | Can result in lower accuracy and precision.[8] | By more effectively correcting for various sources of error, SIL-IS provides more reliable quantitative results. |
| Cost and Availability | Often more expensive and may require custom synthesis.[6] | Generally less expensive and more readily available. | This is the primary advantage of using a structural analog. |
Experimental Evidence: A Case Study
A study comparing the use of a structural analog (norleucine¹-Ang IV) versus a stable isotope-labeled analog for the quantification of angiotensin IV in rat brain dialysates using nano-LC/MS/MS provides compelling evidence.[8] The researchers found that while both internal standards improved the linearity of the method, only the SIL-IS was able to improve the repeatability of injection, as well as the overall precision and accuracy of the method.[8] The study concluded that the structural analog was not suitable as an internal standard and that the application of a SIL analog was "indispensable" for accurate quantification in this complex matrix.[8]
Table 1: Comparison of Method Performance Parameters
| Parameter | With Structural Analog IS | With Stable Isotope-Labeled IS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Injection Repeatability (RSD%) | ~15% | < 5% |
| Inter-assay Precision (RSD%) | 10-20% | < 10% |
| Accuracy (% Bias) | ± 20% | ± 5% |
Data summarized from the findings of the referenced study.[8]
Experimental Protocols
General Bioanalytical Method Validation Protocol (Adapted from FDA Guidance)
This protocol outlines the key steps for validating a bioanalytical method using an internal standard. The choice of internal standard will impact the acceptance criteria for certain parameters.
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the internal standard (SIL-IS or structural analog) in a suitable organic solvent.
-
Prepare a series of working standard solutions by diluting the analyte stock solution.
-
Prepare a working internal standard solution at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike a blank biological matrix with the working standard solutions to create calibration standards at a minimum of six concentration levels.
-
Spike the blank matrix with the working internal standard solution.
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high).
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of the sample (calibrator, QC, or unknown), add the internal standard working solution.
-
Add a precipitation agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of the analyte and internal standard from matrix interferences.
-
Optimize mass spectrometry parameters for the detection of the analyte and internal standard.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the analyte concentration.
-
Evaluate the method for accuracy, precision, selectivity, sensitivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[9][10]
-
Assessment of Matrix Effects
A critical experiment to justify the choice of internal standard is the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked in the mobile phase.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Matrix spiked with the analyte and internal standard, then extracted.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix) = Peak Area of Set B / Peak Area of Set A
-
An MF of 1 indicates no matrix effect. An MF > 1 indicates ion enhancement, and an MF < 1 indicates ion suppression.
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is the crucial calculation to demonstrate the effectiveness of the internal standard.
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
For a SIL-IS, this value should be close to 1, indicating that the internal standard has effectively compensated for the matrix effect. For a structural analog, this value may deviate significantly from 1.
-
Logical Framework for Internal Standard Selection
The decision to use a SIL internal standard or a structural analog involves a balance of scientific rigor, cost, and availability. The following decision tree illustrates a logical approach to selecting the most appropriate internal standard for a given application.
Conclusion
While structural analog internal standards can be a practical choice in certain situations, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the superior option for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for the unpredictable nature of matrix effects, provides a level of confidence in the data that is often unattainable with a structural analog. For researchers, scientists, and drug development professionals, the investment in a SIL internal standard is a critical step towards ensuring the integrity and reliability of their analytical results, ultimately contributing to the safety and efficacy of new therapeutic agents.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ravuconazole-d4: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Researchers and laboratory personnel now have access to a detailed guide on the proper disposal procedures for Ravuconazole-d4, a deuterated ergosterol biosynthesis inhibitor used in antifungal research. This guide provides essential safety and logistical information, ensuring that laboratory operations are conducted with the highest standards of safety and environmental responsibility. This compound, like its parent compound, is intended for research use only.[1][2]
The unlabeled parent compound, Ravuconazole, is classified as a substance suspected of damaging fertility or the unborn child, and is harmful if swallowed, inhaled, or in contact with skin.[3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3] Given these potential health risks, adherence to strict disposal protocols is paramount.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in mitigating exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
When handling this compound, always work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[4] Avoid contact with skin, eyes, and clothing.
II. Disposal Procedures: A Step-by-Step Approach
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste. This process is designed to be clear, concise, and easy to follow, ensuring that all safety and regulatory requirements are met.
III. Detailed Methodologies for Key Procedures
Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound, including residues and contaminated absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
The label should include the chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Avoid mixing this waste with general laboratory trash.
-
-
Liquid Waste:
-
Do not pour solutions containing this compound directly down the drain.[4]
-
Collect liquid waste in a labeled, leak-proof container. The container should be compatible with the solvents used.
-
Chemical Pretreatment: Alkaline Hydrolysis
For laboratories with the appropriate facilities and trained personnel, chemical degradation of bulk quantities of this compound prior to disposal can be considered. Studies on the parent compound, Ravuconazole, have shown that it degrades primarily under alkaline hydrolysis.
-
Disclaimer: This procedure should only be carried out by trained professionals in a controlled laboratory setting.
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in an appropriate solvent.
-
Hydrolysis: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the dissolved waste. The concentration and volume of the base will depend on the amount of this compound to be treated.
-
Monitoring: Monitor the degradation of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Neutralization: Once the degradation is complete, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal of Treated Waste: The neutralized solution may still contain organic residues and should be collected as hazardous waste for final disposal by a licensed contractor.
IV. Final Disposal
The ultimate step in the proper management of this compound waste is to entrust it to a licensed professional waste disposal service. These services are equipped to handle and dispose of hazardous chemical waste in accordance with all local, state, and federal regulations.
Ensure that all waste containers are securely sealed, properly labeled, and accompanied by the necessary documentation before they are handed over to the disposal company.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. The principles of waste minimization, proper handling, and compliant disposal are central to responsible chemical management in any research setting.
References
- 1. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Personal protective equipment for handling Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ravuconazole-d4. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk. This compound is a deuterated analog of Ravuconazole, an ergosterol biosynthesis inhibitor with antifungal properties.[1][2] It is intended for laboratory research use only.[1][2]
Hazard Identification and Safety Precautions
Ravuconazole is classified as a hazardous substance. The primary health hazards associated with the non-deuterated form, Ravuconazole, include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation : May cause respiratory irritation.[3]
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[3]
Given these hazards, all handling of this compound must be conducted with appropriate personal protective equipment and within a designated controlled environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent dermal, ocular, and inhalation exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy-grade gloves are recommended.[5] |
| Body Protection | Laboratory coat or gown | Impermeable, long-sleeved, with back closure.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Required at all times. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-level respirator is necessary when handling the powder outside of a containment unit. |
Handling Procedures
Engineering Controls:
-
All weighing and aliquoting of powdered this compound should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is handled.[4]
Procedural Steps:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting :
-
Perform these tasks within a designated containment unit.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder carefully to avoid generating dust.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap vials or flasks securely before mixing.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), disposable labware (weighing boats, pipette tips), and bench paper. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Labeled, puncture-proof sharps container. |
Disposal Protocol:
-
Segregate waste into the appropriate categories.
-
Ensure all waste containers are clearly labeled with the contents, including "Hazardous Waste" and "this compound".
-
Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Do not pour any this compound waste down the drain.[4]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area. |
Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
